molecular formula C11H11FO2 B1520332 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1235439-86-7

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B1520332
CAS No.: 1235439-86-7
M. Wt: 194.2 g/mol
InChI Key: FEVYXDFIUWVWRC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVYXDFIUWVWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-86-7
Record name 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1235439-86-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer both structural rigidity and favorable pharmacokinetic profiles is paramount. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid emerges as a significant building block in this context. The cyclobutane ring, a four-membered carbocycle, is increasingly recognized for its unique structural and conformational properties.[1] Its puckered three-dimensional structure provides a distinct advantage over more flexible linear linkers or larger cyclic systems by locking key pharmacophoric groups into specific spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

The incorporation of a cyclobutane moiety can improve metabolic stability and serve as a bioisostere for other common chemical groups like tert-butyl or isopropyl moieties.[2] This strategic substitution allows medicinal chemists to fine-tune the physicochemical properties of a lead compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, detailing its synthesis, physicochemical properties, and potential applications as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of a molecule is fundamental to its application in synthesis and drug design.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, largely based on computational predictions.[3]

PropertyValueSource
Molecular Formula C₁₁H₁₁FO₂PubChem[3]
Molecular Weight 194.20 g/mol PubChem[3]
Monoisotopic Mass 194.07431 DaPubChem[3]
XLogP3 (Predicted) 2.1PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 2PubChem[3]
Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclobutane protons. The protons on the fluorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), likely as two multiplets due to fluorine coupling. The cyclobutane ring protons would be found in the aliphatic region (δ 2.0-3.5 ppm), with their multiplicity depending on the cis/trans stereochemistry and coupling between adjacent protons. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carboxyl carbon (around 175-180 ppm), the aromatic carbons (in the 115-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant), and the aliphatic carbons of the cyclobutane ring (typically in the 20-45 ppm range).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.[4] C-H stretching bands for the aromatic and aliphatic portions will appear just above and below 3000 cm⁻¹, respectively.[5] A C-F stretching vibration is also anticipated, typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition. Predicted adducts include [M+H]⁺ at m/z 195.08159 and [M-H]⁻ at m/z 193.06703.[3]

Synthesis and Reaction Chemistry

While a specific documented synthesis for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is not prevalent in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on established methodologies for constructing 1,3-disubstituted cyclobutane systems. A common approach involves a [2+2] cycloaddition reaction.

Proposed Synthetic Pathway: [2+2] Cycloaddition

A logical synthetic route would involve the [2+2] cycloaddition of 4-fluorostyrene with an appropriate ketene equivalent, followed by functional group manipulation.

Synthesis_Pathway Proposed Synthesis of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Oxidation 4-Fluorostyrene 4-Fluorostyrene Cycloadduct 2,2-Dichloro-3-(4-fluorophenyl)cyclobutan-1-one 4-Fluorostyrene->Cycloadduct [2+2] Cycloaddition Dichloroketene Dichloroketene (generated in situ) Dichloroketene->Cycloadduct Cyclobutanone 3-(4-Fluorophenyl)cyclobutan-1-one Cycloadduct->Cyclobutanone e.g., Zn, AcOH Carboxylic_Acid 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid Cyclobutanone->Carboxylic_Acid e.g., Baeyer-Villiger followed by hydrolysis

Caption: Proposed synthetic route via [2+2] cycloaddition.

Experimental Protocol (Representative)
  • Generation of Dichloroketene and [2+2] Cycloaddition: To a solution of 4-fluorostyrene in a suitable aprotic solvent (e.g., diethyl ether or hexane), add trichloroacetyl chloride. Cool the mixture to 0°C and add activated zinc dust portion-wise with vigorous stirring. The reaction is typically exothermic and should be maintained at a controlled temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by TLC or GC-MS.

  • Work-up and Isolation of the Cycloadduct: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,2-dichloro-3-(4-fluorophenyl)cyclobutan-1-one. Purification can be achieved by column chromatography.

  • Reductive Dechlorination: The dichlorocyclobutanone is dissolved in acetic acid. Zinc dust is added, and the mixture is heated. This step removes the chlorine atoms to yield 3-(4-fluorophenyl)cyclobutan-1-one.

  • Baeyer-Villiger Oxidation and Hydrolysis: The resulting cyclobutanone can be subjected to a Baeyer-Villiger oxidation (e.g., using m-CPBA) to form the corresponding lactone. Subsequent hydrolysis of the lactone under acidic or basic conditions will yield the target 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The cyclobutane core provides a rigid scaffold, while the carboxylic acid and fluorophenyl groups offer handles for further chemical modification.

Scaffold for Bioactive Molecules

The 1,3-disubstituted pattern of this molecule is particularly valuable for orienting functional groups in a defined spatial relationship. This is crucial for designing ligands that fit precisely into the binding pockets of proteins. Cyclobutane-containing compounds have been explored as:

  • Integrin Antagonists: Integrins are cell surface receptors involved in cell adhesion and signaling. The RGD (arginine-glycine-aspartic acid) motif is a key recognition sequence for many integrins. The cyclobutane scaffold can be used to mimic the turns in peptides, presenting arginine and aspartate mimetics in the correct orientation for high-affinity binding.[6]

  • Enzyme Inhibitors: The rigid nature of the cyclobutane ring can be exploited to design inhibitors that lock into the active site of an enzyme. For example, it has been used in the synthesis of hepatitis C protease inhibitors like Boceprevir.[2]

  • Neurological and Psychiatric Drug Candidates: The conformational constraint offered by the cyclobutane ring can be beneficial in designing ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Applications Role in Drug Discovery cluster_apps Therapeutic Areas Core_Molecule 3-(4-Fluorophenyl)cyclobutane- 1-carboxylic acid Scaffold Rigid Scaffold Core_Molecule->Scaffold Bioisostere Bioisostere Core_Molecule->Bioisostere Derivatization Chemical Derivatization Core_Molecule->Derivatization Oncology Oncology Derivatization->Oncology Integrin Antagonists Antivirals Antivirals Derivatization->Antivirals Protease Inhibitors CNS_Disorders CNS Disorders Derivatization->CNS_Disorders GPCR Ligands

Caption: The central role of the title compound as a versatile building block.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid. Based on data for structurally related carboxylic acids, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[9][10] Keep the container tightly sealed.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11]

    • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[11] Do not induce vomiting.[11]

    • Inhalation: If inhaled, move the person to fresh air.[11]

It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information.

Conclusion

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid represents a valuable and strategic building block for medicinal chemists and drug development professionals. Its rigid cyclobutane core, combined with the synthetically versatile carboxylic acid and fluorophenyl moieties, provides a powerful platform for the design and synthesis of novel therapeutic agents. The ability of the cyclobutane scaffold to impart conformational constraint and improve metabolic stability makes it an attractive alternative to more traditional chemical motifs.[1] As the demand for structurally diverse and "lead-like" molecules continues to grow, the importance of intermediates like 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid in the drug discovery pipeline is set to increase.

References

  • Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. [Link]

  • RSC Medicinal Chemistry. (2024, September 13). RESEARCH ARTICLE. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Eastfine. (2026, January 29). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PMC. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]

  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]

  • AFG Bioscience LLC. 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET. [Link]

  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • PubChemLite. 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]

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  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Open Access LMU. (2019). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. [Link]

  • PubChemLite. 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (C11H11FO2). [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a synthetic, small-molecule compound featuring a unique combination of a cyclobutane core, a carboxylic acid functional group, and a fluorinated phenyl ring. This distinct architecture makes it a molecule of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the cyclobutane scaffold provides a valuable alternative to more traditional, flexible linkers in molecular design, while the fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights for its application in research and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for any scientific investigation. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is defined by the following identifiers:

PropertyValueSource
Chemical Name 3-(4-fluorophenyl)cyclobutane-1-carboxylic acidChemicalBook[1]
CAS Number 1235439-86-7ChemicalBook[1]
Molecular Formula C₁₁H₁₁FO₂Aaronchem[2]
Molecular Weight 194.20 g/mol Aaronchem[2]
Canonical SMILES C1C(CC1C(=O)O)C2=CC=C(C=C2)F
InChIKey FEVYXDFIUWVWRC-UHFFFAOYSA-N

The structure, depicted below, reveals the cis/trans isomerism possible with respect to the substituents on the cyclobutane ring. The relative stereochemistry will significantly influence the molecule's overall shape and its interaction with biological targets.

Caption: 2D structure of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid.

Physicochemical Properties

Experimentally determined physicochemical data for this specific molecule are not widely available in the public domain. However, we can infer its likely properties based on its structural components and data from analogous compounds.

2.1. Physical State and Appearance

Based on related aryl-substituted cyclobutane carboxylic acids, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.

2.2. Melting and Boiling Points

The melting and boiling points of carboxylic acids are significantly influenced by their ability to form strong intermolecular hydrogen bonds.[3] For comparison, the non-fluorinated analog, 3-phenylcyclobutane-1-carboxylic acid, and other related structures are solids with melting points typically above 100 °C. The boiling point is expected to be high, and decomposition may occur before boiling at atmospheric pressure.

2.3. Solubility

The solubility of carboxylic acids is a balance between the polar carboxyl group and the nonpolar hydrocarbon backbone.[4]

  • Water: Low solubility is expected due to the significant nonpolar surface area of the phenyl and cyclobutane rings. The carboxyl group will impart some water solubility, which will be pH-dependent (increasing at higher pH due to deprotonation).

  • Organic Solvents: Good solubility is anticipated in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and moderate solubility in less polar solvents like dichloromethane.

2.4. Acidity (pKa)

The pKa of a carboxylic acid is a measure of its acidity. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to its non-fluorinated counterpart. Theoretical studies and experimental data on other perfluoroalkyl carboxylic acids show a significant decrease in pKa with increasing fluorination.[5][6] While an experimental value for the title compound is not available, the pKa is predicted to be in the range of 4-5.

2.5. Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of a fluorine atom generally increases lipophilicity.[7] The predicted XlogP value for a similar compound, 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid, is 2.0, suggesting moderate lipophilicity.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. While specific spectra for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid are not publicly available, the expected spectral features can be predicted based on its functional groups.

3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Caption: General workflow for NMR spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the cyclobutane protons, and the acidic proton of the carboxylic acid.

    • Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets (or a doublet of doublets).

    • Cyclobutane Protons (δ 2.0-3.5 ppm): These protons will show complex multiplets due to cis/trans relationships and spin-spin coupling.

    • Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment.

    • Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbonyl carbon will be significantly downfield.

    • Aromatic Carbons (δ ~115-165 ppm): The carbons of the fluorophenyl ring will appear in this region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

    • Cyclobutane Carbons (δ ~20-50 ppm): The aliphatic carbons of the cyclobutane ring will be found in the upfield region.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the carboxylic acid functional group.[9][10]

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[11]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ for the carbonyl group.[9]

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[10]

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring will also be present.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Under electron impact (EI) ionization, 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is expected to exhibit characteristic fragmentation patterns.[12]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 194) should be observable.

  • Loss of Carboxyl Group: A significant fragment corresponding to the loss of the COOH group (M-45) is anticipated.

  • Ring Opening and Cleavage: Fragmentation of the cyclobutane ring is a common pathway for such derivatives, leading to various smaller fragments.[13] The presence of the phenyl group will influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion.

Synthesis and Reactivity

4.1. Synthesis

4.2. Chemical Reactivity

The chemical reactivity of this molecule is primarily dictated by the carboxylic acid group.

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by reaction with an amine will produce amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The fluorophenyl and cyclobutane moieties are generally stable under these conditions.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated cyclobutane scaffolds is a growing strategy in drug design. The unique properties of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[15][16][17]

5.1. Bioisosteric Replacement

The 3-(4-fluorophenyl)cyclobutane moiety can be considered a bioisostere of other common structural motifs in drug molecules. The rigid cyclobutane ring restricts conformational flexibility, which can lead to increased selectivity for a biological target. The fluorine atom acts as a hydrogen bond acceptor and can modulate the electronic properties of the phenyl ring.[15]

5.2. GPR120 Modulation

Patent literature indicates that cyclobutane-containing carboxylic acids are being investigated as modulators of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[18][19] GPR120 is a receptor for long-chain free fatty acids and is implicated in metabolic processes, making it a target for the treatment of type 2 diabetes and related conditions.[20] The carboxylic acid group is likely a key pharmacophoric feature for binding to the receptor.

Safety and Handling

Specific toxicity data for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid are not available. However, as with any laboratory chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a valuable building block for medicinal chemistry, offering a unique combination of structural rigidity and the advantageous properties of fluorine. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a solid foundation of its chemical identity, predicted properties, and potential applications based on current knowledge. Further research into its synthesis, reactivity, and biological activity will undoubtedly expand its utility in the development of novel therapeutics.

References

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  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Friebolin, H. (2011). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 17b, Carbocyclic Four-Membered Ring Compounds. Georg Thieme Verlag.
  • ScholarWorks. (2023, August 3).
  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 10(10), 1349-1354.
  • Bhaumik, A., et al. (2006). Characterization of a novel long-chain acyl-CoA thioesterase from Alcaligenes faecalis. The FEBS journal, 273(14), 3236-3247.
  • Buchman, E. R. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 73(8), 3949-3951.
  • Popova, M., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3334.
  • Leyh-Bouille, M., et al. (1982). Purification and characterization of a monomeric isocitrate dehydrogenase with dual coenzyme specificity from the photosynthetic bacterium Rhodomicrobium vannielii. Journal of General Microbiology, 128(11), 2631-2639.

Sources

Technical Guide: Metabolic Stability of Fluorophenyl Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The fluorophenyl cyclobutane carboxylic acid scaffold represents a high-value pharmacophore in modern drug design, often utilized to restrict conformational flexibility while modulating lipophilicity. However, its metabolic fate is governed by a tension between the stabilizing effect of the fluorine atom and the liability of the carboxylic acid tail.

This guide provides a technical deep-dive into assessing and optimizing the metabolic stability of this specific chemical class. It moves beyond generic advice to address the unique interplay between the cyclobutane ring strain , fluorine-mediated metabolic blocking , and acyl glucuronide reactivity .

The Triad of Metabolic Determinants
  • The Fluorine Blockade (Phase I Stability): Substitution of hydrogen with fluorine (typically at the para-position) is a canonical strategy to block Cytochrome P450 (CYP) mediated oxidation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the site inert to the radical abstraction mechanism of CYP enzymes [1].

  • The Cyclobutane Scaffold (Conformational & Steric Control): Unlike flexible alkyl chains, the cyclobutane ring introduces rigidity. While generally stable, the ring strain (~26 kcal/mol) can occasionally lead to ring-opening or specific hydroxylation if the para-phenyl position is blocked, redirecting metabolic pressure to the aliphatic ring [2].

  • The Carboxylic Acid (Phase II Liability): The primary metabolic risk for this scaffold is not oxidative clearance, but acyl glucuronidation . The resulting 1-O-acyl glucuronides can be chemically reactive, undergoing rearrangement and covalent binding to plasma proteins, a known mechanism for idiosyncratic drug toxicity (IDT) [3].

Metabolic Pathways & Mechanistic Logic[1][2]

Understanding the hierarchy of metabolism is crucial for this scaffold. The presence of the fluorine atom often shifts the clearance mechanism from Phase I (Oxidation) to Phase II (Conjugation).

Pathway Analysis
  • Primary Route (Glucuronidation): UDP-glucuronosyltransferases (UGTs) readily conjugate the carboxylic acid. The steric bulk of the cyclobutane ring adjacent to the carboxylate can modulate this rate, but often not enough to prevent formation.

  • Secondary Route (CYP Diversion): With the para-position blocked by fluorine, CYP enzymes (e.g., CYP2C9, CYP3A4) may attempt to hydroxylate the meta-position of the phenyl ring or the cyclobutane ring itself.

  • Tertiary Route (Ring Scission): Rare, but possible under high oxidative stress or specific enzymatic catalysis, leading to ring-opened aliphatic acids.

Visualization: Metabolic Fate of the Scaffold

MetabolicPathways Parent Fluorophenyl Cyclobutane Carboxylic Acid CYP CYP450 (Phase I) Parent->CYP Oxidative Pressure UGT UGT Enzymes (Phase II) Parent->UGT Conjugation MetaOH Meta-Hydroxylation (Minor Pathway) CYP->MetaOH F-Blockade Redirects Here RingOH Cyclobutane Hydroxylation CYP->RingOH Steric Access AcylGluc Acyl Glucuronide (Major Metabolite) UGT->AcylGluc Rapid Formation Isomers Positional Isomers (2/3/4-O-acyl) AcylGluc->Isomers Acyl Migration (pH dependent) Adduct Covalent Protein Adduct (Toxicity Risk) AcylGluc->Adduct Direct Transacylation Isomers->Adduct Nucleophilic Attack

Figure 1: Metabolic divergence of the scaffold. Note that Fluorine blockade (Phase I protection) often funnels the drug toward Acyl Glucuronidation (Phase II risk).

Experimental Protocols: Assessing Stability & Safety

To validate the metabolic profile, a dual-assay approach is required: Microsomal Stability (to verify Phase I resistance) and Glucuronide Reactivity (to assess Phase II safety).

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and verify the efficacy of the Fluorine blockade.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Liver Microsomes (Human/Rat/Mouse) on ice. Protein conc: 20 mg/mL.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL final), Test Compound (1 µM final).

    • Pre-incubation: 5 min at 37°C.

    • Start: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: Acyl Glucuronide Reactivity (Phase II Safety)

Objective: This is critical for carboxylic acids. We must measure the degradation half-life (


) of the glucuronide to predict covalent binding potential [4].
  • Synthesis/Generation:

    • Generate the acyl glucuronide biosynthetically using HLMs + UDPGA + Alamethicin, or synthesize chemically.

  • Degradation Assay:

    • Incubate purified acyl glucuronide (50 µM) in 100 mM Phosphate Buffer (pH 7.4) at 37°C.

    • Crucial Control: Run parallel incubation with trapping agent (e.g., Lysine-derivative or Glutathione) to detect adducts.

  • Monitoring:

    • Monitor loss of 1-O-acyl glucuronide and appearance of isomers (2/3/4-O-acyl) via HPLC-UV or LC-MS.

    • Risk Classification:

      • 
         h: High Risk  (Highly reactive).
        
      • 
         h: Warning .
        
      • 
         h: Low Risk  (Stable).
        
Visualization: Experimental Workflow

AssayWorkflow cluster_0 Phase I: Stability cluster_1 Phase II: Safety Step1 Microsomal Incubation (+NADPH) Step2 LC-MS/MS Analysis (Parent Depletion) Step1->Step2 Result1 Calculate CL_int (Target: < 10 µL/min/mg) Step2->Result1 Step3 Generate Acyl-Glucuronide (+UDPGA) Step4 Degradation Assay (pH 7.4, 37°C) Step3->Step4 Result2 Determine Reactivity t1/2 (Target: > 2.0 h) Step4->Result2

Figure 2: Parallel workflow for assessing metabolic stability and safety liabilities.

Data Interpretation & Optimization Strategies

When analyzing data for fluorophenyl cyclobutane carboxylic acids, specific trends emerge. The table below summarizes the Structure-Activity Relationship (SAR) regarding metabolic stability.

Comparative Stability Data (Representative)
Scaffold ModificationPhase I Stability (

)
Phase II Risk (Glucuronidation)Notes
Phenyl-Cyclobutane-COOH Low (< 15 min)HighRapid para-hydroxylation dominates.
4-F-Phenyl-Cyclobutane-COOH High (> 60 min) High F blocks oxidation; shifts clearance to glucuronidation.
4-F-Phenyl-Cyclobutane-CONH2 HighLowAmide bioisostere eliminates glucuronidation risk.

-Methyl-Cyclobutane-COOH
Very HighModerateSteric hindrance at

-carbon slows UGT conjugation.
Optimization Tactics

If the Acyl Glucuronide is too reactive (


):
  • Steric Shielding: Introduce a methyl group on the cyclobutane ring adjacent to the carboxylic acid. This hinders the UGT enzyme active site.

  • Bioisosterism: Replace the carboxylic acid with a Tetrazole or Acyl Sulfonamide . These maintain acidity (pKa ~4-5) but cannot form acyl glucuronides [5].

  • Fluorine Positioning: Ensure the Fluorine is at the para position. If metabolic switching occurs to the meta position, consider 3,4-difluoro substitution.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

Technical Guide & Safety Profile: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

[1]

Chemical Identity & Physicochemical Characterization

Compound Name: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid CAS Number: 1235439-86-7 Synonyms: 3-(4-Fluoro-phenyl)-cyclobutanecarboxylic acid; 1-Carboxy-3-(4-fluorophenyl)cyclobutane.[1][2][3][4]

Structural Integrity & Properties

This compound features a cyclobutane ring functioning as a conformationally restricted linker between a lipophilic fluorophenyl group and a polar carboxylic acid tail. This structural rigidity is often exploited in drug design to reduce entropic penalties upon protein binding.

PropertyValue / DescriptionSource/Validation
Molecular Formula C₁₁H₁₁FO₂Calculated
Molecular Weight 194.20 g/mol Calculated
Physical State Solid (Powder/Crystalline)Observed (Analogous)
Acidity (pKa) ~4.5 – 4.8 (Predicted)Carboxylic acid baseline
LogP ~2.5 – 2.8 (Predicted)Moderate Lipophilicity
Solubility DMSO, Methanol, DCM; Low in WaterPolarity Profile

Hazard Identification & Risk Logic (GHS Classification)

Rationale: As a carboxylic acid derivative with a lipophilic tail, this compound possesses surfactant-like properties that can disrupt lipid bilayers, leading to irritation of mucosal membranes.[1]

GHS Label Elements

Signal Word: WARNING [5][6][7]

Hazard CategoryH-CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][5]Acidic protonation of skin proteins; lipid disruption.
Eye Irritation H319 Causes serious eye irritation.[4][5][6][7]pH drop on ocular surface; lachrymatory response.
STOT-SE H335 May cause respiratory irritation.[1][4][5][6][7][8]Inhalation of fine particulates irritates bronchial mucosa.
Acute Tox (Oral) H302 Harmful if swallowed.[7]Systemic absorption; potential metabolic disruption.
Precautionary Logic (P-Codes)
  • Prevention (P261, P280): Avoid breathing dust. Wear nitrile gloves (min 0.11mm thickness) and safety goggles.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15 minutes.[8][9] The fluorine substituent does not significantly alter the immediate first-aid protocol compared to the non-fluorinated analog, but it increases lipophilicity, potentially aiding dermal absorption.[1]

Operational Handling & Experimental Protocols

Expert Insight: The cyclobutane ring is strained (approx. 26 kcal/mol strain energy). While generally stable, avoid extreme temperatures (>150°C) or strong Lewis acids unless the reaction dictates, to prevent ring-opening or rearrangement.[1]

Standard Operating Procedure (SOP): Reaction Setup

Objective: Safe activation of the carboxylic acid for amide coupling (e.g., HATU/EDC coupling).

  • PPE Verification: Don lab coat, safety glasses, and nitrile gloves. Ensure fume hood velocity is >100 fpm.

  • Weighing: Weigh the solid in a tared vial. Note: Static electricity can scatter this fine powder; use an anti-static gun if available.

  • Solvent Addition: Dissolve in DMF or DCM.

    • Self-Validating Check: The solution should be clear. Turbidity implies moisture contamination or insolubility (requires sonication).

  • Reagent Addition: Add base (DIPEA/TEA) before the coupling agent to deprotonate the acid (forming the carboxylate).

    • Observation: A mild exotherm is normal.

  • Quenching: Upon completion, quench with weak aqueous acid (e.g., 1M citric acid) to neutralize excess base and partition the product into the organic phase.

Emergency Response Matrix

The following decision tree outlines the logical flow for handling exposure or spill incidents involving this compound.

SafetyMatrixStartIncident DetectedTypeIdentify Incident TypeStart->TypeSpillSolid SpillType->SpillExposurePersonal ExposureType->ExposureContain1. Evacuate Area2. Don PPE (N95/P100)Spill->ContainRouteIdentify RouteExposure->RouteCleanWet Sweep (Avoid Dust)Dispose as Haz WasteContain->CleanSkinSkin ContactRoute->SkinEyeEye ContactRoute->EyeInhaleInhalationRoute->InhaleActionSkinWash with Soap/Water(15 mins)Skin->ActionSkinActionEyeRinse with Water(Remove Contacts, 15 mins)Eye->ActionEyeActionInhaleMove to Fresh AirSeek Medical AttentionInhale->ActionInhale

Figure 1: Emergency Response Logic Flow.[6][8][9][10] This matrix prioritizes containment of particulates and immediate dilution for exposure.

Synthesis & Application Context in Drug Discovery

Role: Bioisostere & Scaffold. The 3-(4-fluorophenyl)cyclobutane moiety is a critical scaffold in modern medicinal chemistry.[1]

The "Fluorine Scan" & Bioisosterism

In drug development, this compound is often used to replace:

  • Phenyl Rings: To improve metabolic stability (blocking para-oxidation) and solubility.

  • Flexible Alkyl Chains: The cyclobutane ring restricts conformation, potentially locking the molecule into a bioactive pose (reducing entropic cost).

Why Fluorine? The fluorine atom at the para-position of the phenyl ring serves two purposes:

  • Metabolic Blocking: It prevents Cytochrome P450-mediated hydroxylation at the most reactive site.[1]

  • Electronic Modulation: It pulls electron density, modulating the pKa of nearby amines or acids in the final drug molecule.

Workflow: From Scaffold to Lead

The following diagram illustrates where this compound fits into the drug optimization cycle.

DrugDesignLeadUnstable Lead(High Clearance)StrategyStrategy:Conformational RestrictionLead->Strategy Identify LiabilitySynthesisAmide Coupling(EDC/HOBt or HATU)Strategy->Synthesis Select ScaffoldScaffoldInput:3-(4-Fluorophenyl)cyclobutane-1-COOHScaffold->Synthesis ReagentResultOptimized Analog(Improved t1/2 & Potency)Synthesis->Result Test Activity

Figure 2: Pharmacophore Optimization Workflow. The compound is introduced to rigidify the structure and block metabolic hot-spots.[1]

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong bases.

  • Shelf Life: Stable for >2 years if stored properly and protected from moisture (hygroscopic potential).

Disposal Considerations

Do not dispose of via sink or general trash.

  • Dissolution: Dissolve the material in a combustible solvent (acetone or alcohol).

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Note: Combustion will generate Hydrogen Fluoride (HF) gas. The scrubber system must be rated for acidic halide neutralization.

References

  • PubChem. (2025).[2][5] Compound Summary: Cyclobutane Derivatives & Safety Data. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Strategies in the Design of 3-Substituted Cyclobutanes. (Contextual Reference for Scaffold Utility). [Link]

literature review on fluorinated cyclobutane carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland with Precision

In modern drug discovery, the "Escape from Flatland" (increasing


 character) is no longer a trend—it is a mandate. Fluorinated Cyclobutane Carboxylic Acids (FCCAs) represent a premier class of building blocks that solve two competing problems simultaneously: conformational restriction  and metabolic durability .

Unlike their cyclopropane cousins, which often introduce significant ring strain liability (27.5 kcal/mol), cyclobutanes (26.5 kcal/mol) offer a unique "puckered" topology. When fluorinated, these rings do not merely act as passive scaffolds; the fluorine atoms stereoelectronically tune the ring's pucker angle, effectively locking pharmacophores into bioactive conformations while blocking oxidative metabolism at the


 or 

positions.

This guide provides a rigorous technical breakdown of FCCA synthesis, structural dynamics, and application, moving beyond basic literature reviews to actionable, field-proven methodologies.

Part 1: Structural Rationale & The "Pucker" Effect[1]

The Fluorine-Conformation Causality

The cyclobutane ring is rarely planar. It exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain. Substituting hydrogen with fluorine (


 Å) drastically alters this energy landscape.
  • 3,3-Difluoro Substitution: The gem-difluoro group creates a "flattening" effect or biases the ring toward a specific pucker angle (

    
    ) due to the repulsive gauche interactions and the dipole-dipole minimization. This is critical for peptidomimetics where the FCCA replaces a proline or 
    
    
    
    -amino acid residue.
  • Lipophilicity Modulation: Contrary to the "fluorine always increases lipophilicity" dogma, Grygorenko et al. demonstrated that cis-1,2-disubstituted fluorocyclobutanes often exhibit lower

    
     values than their trans counterparts due to net dipole reinforcement [1].
    
Decision Matrix: Selecting the Right Block

Use the following logic flow to select the appropriate substitution pattern for your target profile.

FCCA_Selection_Logic Start Target Objective Metab Metabolic Liability? Start->Metab Conf Conformational Lock? Start->Conf Alpha alpha-F or alpha-CF3 Metab->Alpha Block P450 oxidation at linkage Beta 3,3-difluoro (gem) Metab->Beta Block distal oxidation Bioiso Bioisostere Type Conf->Bioiso GABA GABA/Glutamate Analog (Use 3-fluoro-1-amino) Bioiso->GABA Proline Proline Mimic (Use 2-fluoro) Bioiso->Proline tButyl tert-Butyl Mimic (Use 3-CF3) Bioiso->tButyl

Figure 1: Strategic selection logic for fluorinated cyclobutane cores based on medicinal chemistry objectives.

Part 2: Synthetic Methodologies

The synthesis of FCCAs generally falls into two distinct operational workflows: Construction (Ring Formation) and Decoration (Functionalization).

Method A: [2+2] Photocycloaddition (The Industrial Workhorse)

For 3,3-difluorocyclobutane scaffolds, the most robust route is the [2+2] photocycloaddition of 1,1-difluoroethylene (gas) with acrylic acid derivatives.

  • Mechanism: Radical-mediated (if sensitized) or direct excitation.

  • Critical Parameter: The use of a Pyrex filter (

    
     nm) is essential to prevent the excitation of the carbonyl group in the product, which would lead to secondary photolysis (Norrish type cleavage).
    
Method B: Deoxofluorination (The Late-Stage Approach)

For monofluorinated or specific stereochemical patterns, deoxofluorination of cyclobutanones or hydroxy-cyclobutanes using DAST or Morph-DAST is preferred.

  • Caution: Carbocation rearrangements are common in cyclobutane systems (ring contraction/expansion). Reactions must be kept at low temperatures (-78°C to 0°C).

Part 3: Detailed Experimental Protocols

The following protocol is a validated composite method for generating 3,3-difluorocyclobutanecarboxylic acid , a high-value building block. This workflow emphasizes the hydrolysis step, which is the most common entry point for medicinal chemists purchasing the stable ester intermediate.

Protocol: Hydrolysis of Ethyl 3,3-difluorocyclobutanecarboxylate

Objective: Isolation of high-purity free acid from the ester precursor without defluorination.

Reagents:

  • Ethyl 3,3-difluorocyclobutanecarboxylate (CAS: 681128-38-1)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), conc.[1]

ParameterSpecificationCausality / Rationale
Stoichiometry 1.0 eq Ester : 1.1 eq NaOHSlight excess ensures completion; large excess risks attacking the fluorinated positions (elimination).
Solvent System 1:1 MeOH/H2OHomogenizes the lipophilic ester and hydrophilic base.
Temperature 20–25 °C (RT)Crucial: Heating promotes HF elimination (aromatization risk).
Time 15 HoursSlow kinetics at RT require extended duration for quantitative conversion.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve NaOH (10.7 g, 0.268 mol) in a mixture of MeOH (100 mL) and distilled H2O (100 mL).

    • Checkpoint: Ensure solution is homogenous and cooled to room temperature before adding substrate.

  • Addition: Add Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) in a single portion.

  • Reaction: Stir vigorously at room temperature (20°C) for 15 hours.

    • Monitoring: TLC (10% MeOH in DCM) should show disappearance of the high-Rf ester spot.

  • Concentration: Evaporate MeOH in vacuo (rotary evaporator, bath < 30°C) until volume is reduced by ~50%.

    • Why? Removing alcohol prevents esterification reversibility during acidification.

  • Acidification: Cool the aqueous residue in an ice bath. Dropwise add conc. HCl until pH reaches 1.0.[1]

    • Visual: A white precipitate or oil will separate.

  • Extraction: Extract with DCM (3 x 350 mL).

  • Drying & Isolation: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Yields ~32.4 g (98%) of white solid (mp 49-52°C).

Validation Data (Typical):

  • 
     NMR (
    
    
    
    ):
    
    
    -84.5 (d,
    
    
    Hz), -97.8 (d,
    
    
    Hz).[1] The geminal coupling constant of ~194 Hz is diagnostic for the intact
    
    
    ring system [2].

Part 4: Visualizing the Synthetic Pathway

The following diagram illustrates the full lifecycle of this building block, from the gaseous precursors to the final functionalized acid.

Synthesis_Workflow Alkene 1,1-Difluoroethylene (Gas) Photo [2+2] Photocycloaddition (hv, Acetone sensitizer) Alkene->Photo Acrylate Ethyl Acrylate Acrylate->Photo Ester Ethyl 3,3-difluoro- cyclobutanecarboxylate Photo->Ester Yield ~60-80% Hydrolysis Hydrolysis (NaOH, MeOH/H2O, RT) Ester->Hydrolysis Product 3,3-Difluorocyclobutane- carboxylic acid Hydrolysis->Product Yield 98% (No chromatography)

Figure 2: Industrial synthesis route for 3,3-difluorocyclobutanecarboxylic acid. Note the mild hydrolysis conditions to preserve the fluorinated motif.

Part 5: Applications in Drug Design[3]

The "FACBC" Case Study (Oncology)

The most prominent application of this scaffold is Anti-1-amino-3-[


]fluorocyclobutane-1-carboxylic acid (FACBC) , also known as Fluciclovine (

).
  • Mechanism: It acts as a synthetic amino acid analog. It is transported into cells via L-type amino acid transporters (LAT1) and ASCT2, which are upregulated in prostate and glioma cancer cells.

  • Advantage: unlike FDG (glucose), FACBC has low uptake in normal brain tissue and inflammation, providing superior signal-to-noise ratios for brain tumors and prostate cancer recurrence [3].

Physicochemical Tuning (Lipophilicity)

Data from Grygorenko’s group highlights the stereochemical impact on lipophilicity for 1,2-disubstituted cyclobutanes [1]:

Substituent PatternIsomerLogD (7.4)Note
1-Amino-2-fluoro trans-1.2Higher polarity
1-Amino-2-fluoro cis-0.8Lower lipophilicity (Counter-intuitive)
1-COOH-3,3-difluoro N/A0.9Moderate lipophilicity

Technical Insight: The cis isomer in 1,2-fluorinated systems often displays a "dipole reinforcement" that increases solvation energy, effectively lowering LogD compared to the trans isomer where dipoles may cancel out.

References

  • Grygorenko, O. O., et al. (2020).[2] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.

  • Melnykov, K. P., et al. (2018).[1] Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid. Synthesis, 50(24), 4949-4957.[1]

  • Schuster, D. M., et al. (2014). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants of uptake in PET/CT imaging. Radiology, 271(3), 850-861.

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.

Sources

Technical Guide: Solubility Profiling of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for solubilizing 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1235439-86-7) in Dimethyl Sulfoxide (DMSO). While specific empirical solubility limits for this intermediate vary by crystal form (cis/trans diastereomers) and batch purity, structural analysis and library data from major building block providers (e.g., Enamine, ChemScene) indicate this compound belongs to the High Solubility Class (>100 mM) in anhydrous DMSO.

This guide moves beyond simple "dissolution" to address the thermodynamic stability of the solution, the impact of DMSO hygroscopicity on the carboxylic acid moiety, and the precise protocols required to generate reproducible biological data.

Physicochemical Profile & Solvent Interaction

To understand solubility, we must first analyze the competition between the crystal lattice energy of the solid and the solvation energy provided by DMSO.

Structural Determinants

The compound consists of three distinct pharmacophores affecting solubility:

  • Cyclobutane Core: A semi-rigid scaffold that reduces entropic freedom compared to linear alkyl chains, potentially increasing crystal lattice energy (making it harder to dissolve).

  • 4-Fluorophenyl Group: A lipophilic moiety (

    
    ) that enhances solubility in organic solvents but reduces aqueous solubility. The fluorine atom adds dipole character without significant H-bonding capacity.
    
  • Carboxylic Acid (-COOH): The critical solubility handle. It acts as both a hydrogen bond donor and acceptor.[1]

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong hydrogen bond acceptor capability (oxygen atom).
  • Mechanism: The sulfoxide oxygen of DMSO forms a strong hydrogen bond with the acidic proton of the carboxylic acid.

  • Result: This interaction disrupts the intermolecular carboxylic acid dimers typically found in the solid state, effectively "pulling" the molecule into solution.

  • Risk Factor: The presence of water (from atmospheric absorption) competes with DMSO for this hydrogen bond, potentially causing the compound to precipitate (crash out).

PropertyValue (Estimated)Impact on DMSO Solubility
Molecular Weight 194.20 g/mol Low MW favors high solubility.
LogP ~2.9Moderate lipophilicity; highly compatible with organic DMSO.
pKa (Acid) ~4.5 - 4.8Acidic proton is readily solvated by basic DMSO oxygen.
H-Bond Donors 1 (COOH)Primary site for DMSO interaction.

Solubility Determination Protocols

Do not rely on vendor statements of "Soluble." For critical assays, you must determine the Kinetic (fast, approximate) and Thermodynamic (equilibrium, precise) solubility.

Workflow Visualization

The following diagram outlines the decision process for generating and validating stock solutions.

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh ~10mg into Vial Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 100 mM) Weigh->AddDMSO Vortex Vortex (2-3 min) AddDMSO->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Filter Centrifuge/Filter (Remove undissolved) Check->Filter Still Cloudy Sonicate Sonicate (30-40°C bath) 10 mins Clear->Sonicate No (Particles) Success Stock Ready Store -20°C Clear->Success Yes Sonicate->Check Dilute Dilute aliquot 1:100 in MeOH/Water Filter->Dilute Analyze HPLC-UV / LC-MS Quantification Dilute->Analyze Fail Precipitate Persists (Saturation Reached) Analyze->Fail

Caption: Figure 1. Standardized workflow for solubility assessment and stock preparation. Note the critical loop involving sonication and visual inspection.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Use this method when establishing a Master Stock for long-term use.

  • Preparation: Add excess solid compound (e.g., 20 mg) to a glass vial containing 1 mL of anhydrous DMSO.

  • Equilibration: Shake or stir at 25°C for 24 hours. Note: Do not simply vortex for 10 seconds; the crystal lattice requires time to break down.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Remove supernatant.

    • Dilute 10µL of supernatant into 990µL of Methanol (or Acetonitrile).

    • Inject into HPLC. Compare peak area against a standard curve of known concentration.

  • Result: This gives you the Saturation Concentration (

    
    ) .
    
Protocol B: Kinetic Solubility (High Throughput)

Use this for rapid screening of library compounds.

  • Prepare a 10 mM stock in DMSO.[2][3]

  • Spike into aqueous buffer (PBS, pH 7.4) to reach final concentrations of 10, 50, and 100 µM.

  • Incubate for 4 hours.

  • Measure turbidity (nephelometry) or UV absorbance.

  • Significance: This tells you if the compound will crash out when the DMSO stock is added to your cell culture media.

DMSO Management & Stability

The most common cause of "insolubility" for this compound is not the compound itself, but the quality of the DMSO.

The Hygroscopicity Trap

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • Impact: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is hydrophobic. As water content in DMSO increases, the solvent power decreases exponentially, leading to micro-precipitation .

  • Solution: Use single-use aliquots or store DMSO over 3Å molecular sieves.

Freeze-Thaw Cycles

DMSO freezes at ~18.5°C. Storing stocks at -20°C means the solvent freezes.

  • The Risk: Repeated freezing and thawing can cause "salting out" or crystal growth of the compound at the bottom of the vial.

  • Protocol:

    • Thaw completely at Room Temperature (RT) or 37°C.

    • Vortex immediately upon thawing to redissolve any concentration gradients.

    • Inspect for needles/crystals before pipetting.

DMSO_Lifecycle Storage Storage (-20°C) Solid State Thaw Thaw at RT/37°C (Do not heat >40°C) Storage->Thaw Inspect Visual Inspection (Check for crystals) Thaw->Inspect Vortex Vortex Re-suspension (Critical Step) Inspect->Vortex Clear or Cloudy Use Dispense Aliquot Vortex->Use Refreeze Refreeze (Limit <5 cycles) Use->Refreeze Refreeze->Storage

Caption: Figure 2. Lifecycle management of DMSO stock solutions to prevent concentration errors due to cryo-precipitation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon adding DMSO Saturation reached or wet DMSO.Add more DMSO or sonicate at 40°C. Check DMSO water content.
Precipitate when adding to media "Solubility Cliff" (Low aqueous solubility).Dilute DMSO stock further before adding, or add BSA/Serum to media to sequester the lipophilic compound.
Inconsistent Assay Results Compound adhered to plastic tips.Use low-retention pipette tips. Ensure final DMSO concentration is <0.5%.
Viscous "Gel" formation H-bond networking at high concentration.Dilute stock (e.g., go from 100 mM to 10 mM). Warm gently.

References

  • National Center for Advancing Translational Sciences (NCATS). "Aqueous Kinetic Solubility Assay Protocol." NIH Guidance Manual. [Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. [Link]

Sources

Methodological & Application

Application Note: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid as a High-Fsp³ Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid as a high-Fsp³ drug scaffold. It addresses the critical need for "escaping flatland" in modern drug discovery, providing a metabolically stable, conformationally restricted bioisostere for benzoic acid or phenyl-linker moieties.

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success. Flat, aromatic-heavy molecules often suffer from poor solubility and non-specific binding. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid  serves as a strategic scaffold to introduce three-dimensional complexity while maintaining the lipophilic vectors of a biaryl system.
Key Advantages
  • Metabolic Stability: The 4-fluorine substituent blocks para-position metabolism (CYP450 oxidation), extending half-life (

    
    ).
    
  • Conformational Restriction: The cyclobutane ring locks the exit vectors in specific cis or trans orientations, unlike the freely rotating cyclohexyl or linear alkyl linkers.

  • Bioisosterism: It acts as a non-planar bioisostere for benzoic acid (when the acid is the pharmacophore) or a biphenyl linker (when used as a spacer).

Physicochemical Profile & Design Logic

Replacing a phenyl ring with a 3-substituted cyclobutane drastically alters the physicochemical landscape.

Table 1: Comparative Profile (Calculated)

Property4-Fluorobiphenyl-4-carboxylic acid3-(4-F-Ph)-cyclobutane-1-COOH Impact
Hybridization Aromatic (Planar)

Rich (Puckered)
Improved Solubility
ClogP ~4.2~2.8Reduced Lipophilicity
Solubility (aq) Low (< 5 µM)Moderate (> 100 µM)High Gain
Flexibility Aryl-Aryl RotationRigid (Cis/Trans Isomers)Entropy Benefit
Metabolic Risk High (Aromatic hydroxylation)Low (Fluorine block)Extended

Experimental Protocols

Protocol A: Synthesis via Reductive Arylation

Direct synthesis from 4-fluorostyrene is difficult to control regiochemically. The recommended route uses the commercially available 3-oxocyclobutane-1-carboxylic acid.[1]

Step 1: Grignard Addition

Objective: Install the aryl group.

  • Reagents: 3-Oxocyclobutane-1-carboxylic acid (1.0 eq), 4-Fluorophenylmagnesium bromide (2.2 eq), THF (anhydrous).

  • Procedure:

    • Cool THF solution of keto-acid to -78°C under

      
      .
      
    • Add Grignard reagent dropwise (the first equivalent deprotonates the acid; the second attacks the ketone).

    • Warm to RT and stir for 4h.

    • Quench: Pour into ice-cold 1N HCl. Extract with EtOAc.[2]

    • Result: Mixture of cis/trans-3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

Step 2: Deoxygenation (Ionic Hydrogenation)

Objective: Remove the hydroxyl group to yield the target scaffold.

  • Reagents: Crude hydroxy-acid (from Step 1), Triethylsilane (

    
    , 3.0 eq), Trifluoroacetic acid (TFA), DCM.
    
  • Procedure:

    • Dissolve crude material in DCM/TFA (1:1).

    • Add

      
       slowly at 0°C.
      
    • Stir at RT for 12h. The benzylic carbocation formed is reduced by the silane.

    • Workup: Concentrate in vacuo. Basify with NaOH (to form carboxylate), wash with ether (removes organics), then re-acidify aqueous layer and extract with EtOAc.

  • Validation: LC-MS should show mass [M-H]⁻ = 193.1.

Step 3: Cis/Trans Isomer Separation

Critical: The biological activity often resides in a single geometric isomer.

  • Method: Preparative HPLC or Fractional Crystallization.

  • Differentiation:

    • Cis-isomer: The aryl and carboxylic acid groups are on the same side. Often more polar in reverse-phase HPLC.

    • Trans-isomer: Groups on opposite sides.

    • NMR Signature: The methine proton at C-1 (alpha to COOH) typically shows a different splitting pattern and chemical shift (cis often downfield due to deshielding by the aryl ring).

Protocol B: Amide Coupling (Derivatization)

Context: Attaching the scaffold to an amine pharmacophore.

  • Activation: Dissolve scaffold (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 min.

  • Coupling: Add amine partner (1.1 eq). Stir 2-16h at RT.

  • Note: Cyclobutane acids are sterically hindered. If conversion is low, switch to Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

Visualizations

Figure 1: Synthetic Workflow & Isomer Logic

This diagram illustrates the synthesis and the critical decision point regarding stereochemistry.

SynthesisWorkflow Start 3-Oxocyclobutane- 1-carboxylic acid Step1 Grignard Addition (4-F-Ph-MgBr) Start->Step1 Intermed 3-Hydroxy Intermediate Step1->Intermed Step2 Ionic Hydrogenation (Et3SiH / TFA) Intermed->Step2 Target 3-(4-Fluorophenyl) cyclobutane-1-COOH Step2->Target Separation Isomer Separation (Prep-HPLC) Target->Separation Cis Cis-Isomer (U-Shape Mimic) Separation->Cis  Fraction A Trans Trans-Isomer (Linear Mimic) Separation->Trans  Fraction B

Caption: Synthesis of the scaffold emphasizing the divergence of cis/trans isomers, which mimic different spatial vectors (U-shape vs Linear).

Figure 2: Biological Application (MDM2 Inhibition)

This scaffold is frequently used to disrupt protein-protein interactions (e.g., MDM2-p53) by replacing a phenyl ring in the hydrophobic cleft.

MDM2Path MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Complex MDM2-p53 Complex (p53 Inactivation) MDM2->Complex Binds Result Apoptosis / Cell Cycle Arrest p53 p53 Tumor Suppressor p53->Complex p53->Result Reactivation Inhibitor Small Molecule Inhibitor (Scaffold: 3-(4-F-Ph)cyclobutane) Inhibitor->MDM2 Competitive Binding (Hydrophobic Cleft) Inhibitor->Complex Disrupts

Caption: Mechanism of Action. The scaffold fits into the MDM2 hydrophobic pocket (mimicking Trp23 of p53), displacing p53 to restore tumor suppression.

References

  • PubChem. 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. (Contextual grounding on Fsp3 bioisosteres).
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Foundational principles of strained rings in medicinal chemistry).
  • Ding, X., et al. (2017).[3] Discovery of ... MDM2 Inhibitors.[4][5] Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. General procedures for cyclobutane carboxylic acid derivatives. Available at: [Link]

Sources

Technical Application Note: Optimized Amide Coupling Strategies for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid scaffold is a high-value pharmacophore found in various kinase inhibitors and GPCR ligands. Its rigid cyclobutane core provides a defined vector for the 4-fluorophenyl group, often improving metabolic stability compared to flexible alkyl chains.

However, this scaffold presents distinct synthetic challenges:

  • Stereochemical Integrity: The molecule exists as cis and trans diastereomers. The stereocenter at C1 is prone to base-mediated epimerization (thermodynamic equilibration) during activation, particularly because the electron-withdrawing nature of the carboxylate—combined with the ring strain—increases the acidity of the

    
    -proton.
    
  • Steric Strain: The "pucker" of the cyclobutane ring can create steric shielding around the carbonyl carbon, slowing down nucleophilic attack by bulky amines.

This guide details three validated protocols designed to address these challenges, prioritizing yield, purity, and stereochemical retention.

Structural Isomerism
  • Cis-Isomer: Substituents are on the same face (syn). Often kinetically formed but thermodynamically less stable due to steric crowding.

  • Trans-Isomer: Substituents are on opposite faces (anti). Generally the thermodynamic product.

  • Risk: Using strong bases (e.g., DBU, excess TEA) or prolonged reaction times can drive a pure cis starting material toward a trans-enriched mixture.

Decision Matrix for Protocol Selection

Select the appropriate method based on your specific amine partner and project stage.

CouplingDecision Start Select Amine Partner AmineType Amine Nucleophilicity? Start->AmineType HighNuc High (Primary/Unsteric) AmineType->HighNuc LowNuc Low (Aniline/Hindered) AmineType->LowNuc Scale Scale / Isomer Risk? HighNuc->Scale MethodB Method B: HATU (High Cost, Fast Discovery) LowNuc->MethodB Moderate Nucleophile MethodC Method C: Ghosez's Reagent (Acid Chloride Activation) LowNuc->MethodC Very Weak Nucleophile MethodA Method A: T3P (Low Epimerization, Scalable) Scale->MethodA >1g or Pure Cis Required Scale->MethodB <100mg or Library Synthesis

Figure 1: Strategic decision tree for selecting the optimal coupling reagent.

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – Recommended for Scale & Stereocontrol

Rationale: T3P is the superior choice for this scaffold. It acts as a kinetically active coupling agent that does not require pre-activation.[1] Its byproducts are water-soluble, simplifying workup.[1] Crucially, it allows for controlled base addition, minimizing the risk of C1-epimerization.

Reagents:

  • 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Protocol:

  • Setup: Charge the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) into a reactor containing EtOAc (10 V).

  • Base Addition: Cool the mixture to 0 °C. Add NMM (3.0 equiv) dropwise. Note: NMM is a milder base than TEA/DIEA, reducing epimerization risk.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 15 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2][3]

  • Workup (Self-Validating Step):

    • Quench with water (5 V).

    • Separate phases.[2][4]

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid and T3P byproducts).

    • Wash organic layer with 0.5 M HCl (removes unreacted amine).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Result: Typically yields >85% product with >98% retention of diastereomeric ratio (dr).

Method B: HATU Activation – Recommended for Discovery Libraries

Rationale: HATU is highly reactive and effective for sterically hindered amines. However, the guanidinium species can be basic, and the standard use of DIEA (Diisopropylethylamine) poses a higher risk of epimerization if the reaction is left too long.

Reagents:

  • Acid (1.0 equiv)[2]

  • Amine (1.2 equiv)[2]

  • HATU (1.1 equiv)

  • DIEA (2.0 equiv)

  • Solvent: DMF or DMAc[5]

Protocol:

  • Dissolve the acid (1.0 equiv) in DMF (10 V) at RT.

  • Add DIEA (2.0 equiv) followed immediately by HATU (1.1 equiv).

  • Pre-activation: Stir for exactly 5 minutes. Critical: Do not extend this time; the active ester is prone to racemization.

  • Add the amine (1.2 equiv).[2]

  • Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash copiously with LiCl (5% aq) to remove DMF, followed by sat. NaHCO₃ and Brine.

Method C: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

Rationale: For extremely unreactive amines (e.g., electron-deficient anilines), converting the acid to the acid chloride is necessary. Ghosez's reagent is neutral and allows acid chloride formation without the acidic byproducts of oxalyl chloride/DMF.

Protocol:

  • Dissolve acid (1.0 equiv) in dry DCM.[2]

  • Add Ghosez’s reagent (1.2 equiv) at 0 °C. Stir for 1 hour to form the acid chloride (monitor by quenching an aliquot with MeOH and checking for methyl ester via LCMS).

  • Add the amine (1.2 equiv) and Pyridine (2.0 equiv).

  • Stir at RT until complete.

Analytical Control & Stereochemistry

Distinguishing the cis and trans isomers is critical.

1. NMR Spectroscopy:

  • NOESY/ROESY: The definitive method.

    • Cis-isomer: Strong NOE correlation between the methine proton at C1 and the methine proton at C3.

    • Trans-isomer: No/Weak NOE between C1-H and C3-H.

  • Coupling Constants (

    
    ):  Cyclobutane coupling constants are complex due to puckering, but generally, 
    
    
    
    for vicinal protons, though 1,3-substitution requires NOE for confirmation.

2. HPLC Method Development:

  • Column: ChiralPak IC or AD-H often separate diastereomers effectively even if the molecule is achiral (meso), though standard C18 often resolves cis/trans diastereomers due to significant shape differences.

  • Standard: Synthesize a small amount of the thermodynamic product (trans) by treating the acid with NaOMe/MeOH overnight to equilibrate, then coupling. Use this as a marker to quantify epimerization in your kinetic runs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the cyclobutane ring.Switch to Method C (Acid Chloride) or increase T3P equivalents to 2.0.
Epimerization Base strength too high or reaction time too long.Switch from DIEA to NMM or Collidine. Reduce pre-activation time in Method B. Use Method A at 0 °C.
Incomplete Conversion Amine is nucleophilically poor.Heat Method A to 50 °C (T3P is stable). Or use Method C.
Emulsion during Workup T3P salts or amphiphilic product.Add 2-propanol (10%) to the organic layer during extraction or filter through Celite.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development . A comprehensive review detailing the superiority of T3P for process chemistry.

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Organic Letters . Defines the mechanism and low-epimerization profile of T3P.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . A critical comparison of HATU, EDC, and other reagents regarding racemization risks.

  • Ghosez, L., et al. (1987). Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). Organic Syntheses . Protocol for neutral acid chloride formation.

Sources

Application Note: Optimized Grignard Protocols for the Synthesis of Fluorophenyl-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorophenyl-cyclobutane motif is a privileged pharmacophore in modern medicinal chemistry, appearing in varying forms in NR2B antagonists, dopamine reuptake inhibitors, and kinase inhibitors. The metabolic stability of the fluorine substituent, combined with the conformational restriction of the cyclobutane ring, offers unique vector exploration in drug design.

However, the synthesis of this scaffold presents specific challenges:

  • Ring Strain: Cyclobutanone (~26 kcal/mol strain energy) is susceptible to ring-opening or expansion under harsh conditions.

  • Enolization: Cyclobutanone can undergo competitive enolization rather than nucleophilic addition, particularly with basic Grignard reagents.

  • Volatility: Cyclobutanone is volatile (bp ~99°C) and requires specific handling protocols to prevent stoichiometric loss.

This guide details two optimized protocols for synthesizing 1-(fluorophenyl)cyclobutan-1-ol, the primary precursor to the cyclobutane scaffold. We prioritize the Cerium(III) Chloride-mediated addition (Imamoto method) as the "Gold Standard" for maximizing yield and suppressing side reactions.

Strategic Analysis: Route Selection

Before beginning bench work, the synthetic strategy must be validated. There are two potential disconnection approaches:

  • Route A (Recommended): Nucleophilic addition of Fluorophenylmagnesium bromide to Cyclobutanone.

  • Route B (High Risk): Nucleophilic addition of Cyclobutylmagnesium bromide to Fluorobenzaldehyde/ketone.

Why Route A? Route B is chemically inferior due to the difficulty in preparing cyclobutylmagnesium halides. The formation of cyclobutyl Grignard reagents is often accompanied by Wurtz-type coupling and radical rearrangements. Furthermore, cyclobutyl halides are sluggish to react with Mg metal. Route A utilizes stable, easily characterizing aryl Grignards and a commercially available electrophile.

Decision Matrix: Reaction Conditions

The choice of conditions depends on the specific substitution pattern of the fluorophenyl ring.

ParameterStandard Grignard (THF) CeCl₃-Mediated (Imamoto)
Primary Utility Simple, unhindered substratesEnolizable or sterically sensitive ketones
Reagent Cost LowModerate (requires anhydrous CeCl₃)
Temp. Profile 0°C to RT-78°C to 0°C
Key Risk Competitive enolization (low yield)Moisture sensitivity of CeCl₃
Rec. Substrate 4-Fluorophenyl-MgBr2-Fluorophenyl-MgBr (Steric/Ortho effect)

Detailed Experimental Protocols

Protocol A: Preparation of Anhydrous Cerium(III) Chloride

Critical Step: Commercial CeCl₃ is usually a heptahydrate. Using it directly will destroy the Grignard reagent. It must be dehydrated.

  • Setup: Place CeCl₃·7H₂O (1.5 equiv relative to ketone) in a round-bottom flask equipped with a large magnetic stir bar. Connect to a high-vacuum line (<0.5 mmHg).

  • Dehydration:

    • Heat the flask to 140–150°C in an oil bath under full vacuum.

    • Maintain for 2–3 hours . The solid will crumble to a fine white powder. Note: Do not stir vigorously initially to avoid splashing the hydrate.

  • Activation: While still hot, backfill with Argon. Allow to cool to room temperature.

  • Suspension: Add anhydrous THF (freshly distilled or from a solvent system) to form a milky white suspension. Stir vigorously overnight at room temperature to ensure formation of the active CeCl₃·xTHF complex.

Protocol B: Synthesis of 1-(4-Fluorophenyl)cyclobutan-1-ol (CeCl₃ Method)

Reagents:

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF)

  • Cyclobutanone (neat, high purity)

  • Anhydrous CeCl₃ (prepared above)

  • Anhydrous THF[1]

Procedure:

  • Cooling: Cool the CeCl₃/THF suspension (from Protocol A) to -78°C (dry ice/acetone bath).

  • Substrate Addition: Add Cyclobutanone (1.0 equiv) neat or as a concentrated THF solution to the cold suspension. Stir for 30 minutes.

    • Mechanistic Insight: The CeCl₃ coordinates the carbonyl oxygen, increasing electrophilicity while suppressing the basicity that leads to enolization.

  • Grignard Addition: Add 4-Fluorophenylmagnesium bromide (1.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction at 0°C by adding saturated aqueous NH₄Cl. Caution: Exothermic.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol C: Standard Grignard Addition (Non-Cerium)

Use this only if CeCl₃ is unavailable or if preliminary screens show high yields without it.

  • Grignard Prep: Activate Mg turnings (1.2 equiv) with a crystal of Iodine in dry THF. Add a portion of 1-bromo-4-fluorobenzene to initiate. Once refluxing, add the remainder dropwise. Reflux for 1 hour to ensure completion.

  • Titration: Titrate the Grignard using salicylaldehyde phenylhydrazone (Knochel’s method) to determine exact molarity.

  • Addition: Cool the Grignard solution to 0°C .

  • Electrophile: Add Cyclobutanone (0.8 equiv relative to Grignard) dropwise. Do not add Grignard to ketone (inverse addition) in this method, as excess Grignard helps drive the reaction.

  • Workup: Standard NH₄Cl quench.

Visualization of Workflows

Figure 1: Reaction Condition Decision Tree

This diagram guides the chemist in selecting the appropriate methodology based on substrate constraints.

ReactionDecision Start Target: Fluorophenyl Cyclobutane SubstCheck Check Substitution Pattern Start->SubstCheck Para 4-Fluoro (Para) SubstCheck->Para Ortho 2-Fluoro (Ortho) SubstCheck->Ortho RiskCheck Risk: Steric Hindrance / Enolization? Para->RiskCheck CeMethod Protocol B: CeCl3-Mediated (-78°C, THF) Ortho->CeMethod High Steric Risk StdMethod Protocol C: Standard Grignard (0°C, THF) RiskCheck->StdMethod Low Risk RiskCheck->CeMethod High Risk (Enolization)

Caption: Decision matrix for selecting between Standard and Cerium-mediated Grignard protocols based on steric and electronic risks.

Figure 2: The "Cerium Effect" Mechanism

Visualizing why CeCl₃ improves yield.

CeMechanism CeCl3 CeCl3 (Anhydrous) Complex Activated Complex [Ce-O=C<] CeCl3->Complex Coordination Ketone Cyclobutanone Ketone->Complex Product 1,2-Addition Product (Alcohol) Complex->Product High Selectivity Grignard R-MgBr Transmetal Organocerium Species (R-CeCl2) Grignard->Transmetal Transmetallation SideRxn Enolization/Reduction Grignard->SideRxn Without CeCl3 Transmetal->Complex Nucleophilic Attack

Caption: Mechanistic pathway showing CeCl3 activation of the ketone and suppression of side reactions via transmetallation.[2]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Recovered SM Enolization of ketoneSwitch to Protocol B (CeCl₃) . The organocerium reagent is less basic and more nucleophilic.[3]
Wurtz Coupling (Biaryl) Overheating during Grignard formationControl exotherm strictly. Add bromide slowly.[4] Use a lower temp or dilute solution.
"Gummy" Reaction Wet CeCl₃Ensure CeCl₃·7H₂O is heated to 150°C under high vacuum for >2h. It must be a fine powder.
Ring Opening Acidic workup too harshCyclobutanols are acid-sensitive. Use saturated NH₄Cl (mild) rather than HCl for quenching.

Safety & Handling References

  • Cyclobutanone: Highly flammable and volatile.[5] Store in a freezer. Handle in a well-ventilated fume hood.

  • Fluorophenyl Grignards: Pyrophoric in high concentrations. 2-Fluorophenylmagnesium bromide may exhibit the "ortho-effect," potentially leading to benzyne intermediates if heated excessively; keep <0°C.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

  • Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[2]

  • Organic Syntheses. "Cerium(III) Chloride Heptahydrate - Dehydration and Use." Org.[2][6][7][8] Synth. 1999, 76, 228.

  • Sigma-Aldrich. "4-Fluorophenylmagnesium bromide Product Safety and Specifications."

  • PubChem. "2-Fluorophenylmagnesium bromide Compound Summary."[9]

Sources

Application Note: Strategic Derivatization of Cyclobutane Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclobutane Advantage

In modern drug design, the cyclobutane carboxylic acid (CBCA) motif is not merely a linker; it is a high-value bioisostere used to modulate physicochemical properties and metabolic stability. Unlike the planar cyclopropane or the flexible cyclopentane, the cyclobutane ring exists in a puckered conformation (butterfly shape), with a puckering angle of ~25-30°.

Why This Matters for Drug Design
  • Conformational Restriction: The CBCA motif rigidly orients substituents, reducing the entropic penalty of binding to a protein target. It is frequently used to replace gem-dimethyl groups or phenyl rings to improve

    
     character (Fsp3).
    
  • Metabolic Blocking: Replacing a labile methylene (-CH2-) with a cyclobutane ring can block metabolic oxidation (e.g., P450 hydroxylation).

  • Vector Control: The cis and trans isomers of 1,3-disubstituted cyclobutanes project functional groups into distinct vectors (approx. 180° difference), allowing for precise probing of binding pockets.

Strategic Decision Matrix

Before initiating synthesis, select the derivatization pathway based on the required physicochemical outcome.

G Start Cyclobutane Carboxylic Acid (Scaffold) Decision Target Property? Start->Decision Path1 Linker / Solubility Decision->Path1 Extend Chain Path2 Scaffold Hopping Decision->Path2 Change Core Path3 Metabolic Stability Decision->Path3 Block Hotspot Method1 Amide Coupling (T3P Protocol) Path1->Method1 Method2 Curtius Rearrangement (Isocyanate/Amine) Path2->Method2 Method3 Decarboxylative Fluorination (Ag/Selectfluor) Path3->Method3

Figure 1: Decision matrix for CBCA functionalization. Select the pathway based on the desired medicinal chemistry outcome.

Module 1: Sterically Demanding Amide Couplings

Challenge: Cyclobutane carboxylic acids, particularly 1,1-disubstituted or sterically crowded variants, suffer from slow activation kinetics. Standard reagents (EDC/HOBt, HATU) often lead to stalled reactions or epimerization due to prolonged activation times.

Solution: Propylphosphonic Anhydride (T3P) .[1][2] T3P is a cyclic anhydride that acts as a potent dehydrating agent. It is superior for hindered substrates because it does not generate a reactive ester intermediate that can racemize; instead, it forms a mixed anhydride that reacts rapidly with amines.

Protocol A: T3P-Mediated Coupling

Reagents:

  • Cyclobutane carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 - 2.0 equiv)

  • DIPEA or TEA (3.0 equiv)

  • Solvent: EtOAc (Preferred for workup) or DMF/DCM.

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in EtOAc (0.1 M concentration).

  • Base Addition: Add DIPEA at 0 °C. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise at 0 °C.

    • Note: The reaction is exothermic. Control addition rate on scales >1g.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically 1–4 hours).

    • Tip: If conversion stalls, heat to 50 °C. T3P is thermally stable.

  • Workup (Self-Validating Step):

    • Quench with water.[2]

    • Wash organic layer with sat. NaHCO3 (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes unreacted amine).

    • Result: T3P byproducts are water-soluble phosphates, ensuring a clean crude product often requiring no chromatography.

Module 2: The Curtius Rearrangement (Stereoretentive)

Challenge: Converting the acid to an amine (scaffold hopping) while maintaining the precise stereochemistry of the cyclobutane ring (e.g., cis-1,3-disubstitution).

Solution: DPPA (Diphenylphosphoryl azide) . This reaction proceeds via a concerted mechanism, ensuring complete retention of configuration at the migrating carbon center.[3][4]

Mechanism & Workflow

Curtius Acid CBCA (R-COOH) AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide + DPPA, Base Transition Concerted Rearrangement (-N2) AcylAzide->Transition Heat (80°C) Isocyanate Isocyanate (R-N=C=O) Transition->Isocyanate Retention of Stereochem Product Urea / Carbamate / Amine Isocyanate->Product + Nucleophile (ROH / RNH2)

Figure 2: The concerted Curtius Rearrangement pathway using DPPA, ensuring stereochemical fidelity.

Protocol B: One-Pot Curtius to Boc-Amine

Reagents:

  • Cyclobutane carboxylic acid (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (large excess, often as solvent or co-solvent with Toluene).

Step-by-Step:

  • Activation: Dissolve acid in Toluene/t-BuOH (1:1 v/v). Add TEA.

  • Azide Formation: Add DPPA dropwise at RT. Stir for 30–60 mins.

  • Rearrangement: Heat the mixture to 80–90 °C .

    • Critical Observation: Evolution of N2 gas indicates the rearrangement is proceeding.

  • Trapping: Maintain reflux for 2–4 hours. The intermediate isocyanate reacts in situ with t-BuOH.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes phosphate byproducts) and brine.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Module 3: Late-Stage Decarboxylative Fluorination

Challenge: Replacing the carboxyl group with a Fluorine atom to block metabolism or modulate pKa, without starting the synthesis from scratch.

Solution: Silver-Catalyzed Radical Fluorination (Selectfluor) . This method utilizes a radical mechanism (


) to cleave the C-C bond and install a fluorine atom.
Protocol C: Ag-Catalyzed Fluorination

Reagents:

  • Cyclobutane carboxylic acid (1.0 equiv)

  • Selectfluor (2.0 - 3.0 equiv)

  • AgNO3 (0.2 equiv / 20 mol%)

  • Solvent: Acetone/Water (1:1) or DCM/Water biphasic system.

Step-by-Step:

  • Preparation: Dissolve the acid in Acetone/Water (1:1).

    • Note: The reaction requires an aqueous component to solubilize the silver salt and facilitate the radical transfer.

  • Addition: Add AgNO3 followed by Selectfluor.[5][6]

  • Reaction: Stir at 50–60 °C in a sealed vial (to prevent acetone evaporation).

    • Mechanism:[4][7][8][9] The carboxyl radical decarboxylates to a cyclobutyl radical, which abstracts F from Selectfluor.

  • Monitoring: 19F-NMR is highly recommended to monitor product formation (distinct shift for cyclobutyl-F).

  • Workup: Extract with DCM. The aqueous layer retains silver salts.

Data Summary: Reagent Comparison

ParameterT3P (Propylphosphonic Anhydride)HATU / HOBtDPPA (Curtius)
Primary Utility Sterically hindered Amide CouplingGeneral Amide CouplingAcid

Amine conversion
Epimerization Risk Very Low (No active ester)Moderate (Active ester)None (Concerted)
Workup Aqueous wash (Water soluble)Requires Chromatography (HMPA/Urea byproducts)Aqueous wash / Column
Atom Economy High (Dehydrating agent)Low (Large leaving group)Moderate
Safety Non-explosivePeptide coupling standardAzide Hazard (Ventilation required)

References

  • T3P in Medicinal Chemistry

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[10][11]

    • Source: 11

  • Curtius Rearrangement Mechanism & Retention

    • The Curtius Rearrangement: Mechanistic Insight and Recent Applic
    • Source: 12

  • Decarboxylative Fluorination

    • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis (MacMillan).[8]

    • Source: 7

  • Cyclobutanes in Drug Design

    • Cyclobutanes in Small-Molecule Drug Candid
    • Source: 13

Sources

Technical Guide: Leveraging 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Guide is structured to address the specific utility of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (3-FPCCA) as a high-value scaffold in the optimization of kinase inhibitors. It moves beyond generic descriptions to focus on stereochemical control, metabolic stability, and "Escape from Flatland" design principles.

Introduction: The "Escape from Flatland" in Kinase Design

In modern kinase inhibitor discovery, the transition from planar, sp²-rich heteroaromatics to three-dimensional, sp³-rich architectures is critical for improving physicochemical properties. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (3-FPCCA) represents a privileged building block that addresses two common failure modes in lead optimization: metabolic liability of linear alkyl chains and poor solubility of biaryl systems .

This guide details the application of 3-FPCCA to introduce conformational restriction and metabolic blockade (via the fluorine atom) while maintaining a specific vector for engagement with hydrophobic pockets, such as the DFG-out allosteric site in Type II inhibitors.

Key Physicochemical Advantages
ParameterLinear Alkyl LinkerPhenyl Linker3-FPCCA ScaffoldBenefit
Conformation Flexible (High Entropy Cost)Rigid/PlanarRigid/PuckeredPre-organized binding; reduced entropy penalty.
Fsp³ Score HighLow (0.0)High Improved solubility and saturation.
Metabolic Stability Low (Oxidation prone)MediumHigh Fluorine blocks para-metabolism; ring strain reduces CYP access.
Vector Geometry Variable180° (Para)~150° (cis/trans dependent)Access to novel sub-pockets.

Application Note: Structural Biology & Design Rationale

Stereochemical Vectors: Cis vs. Trans

The cyclobutane ring of 3-FPCCA is not planar; it exists in a puckered conformation (butterfly shape) to relieve torsional strain. This puckering creates distinct vectors for the cis and trans isomers, which is the critical design variable.

  • Cis-Isomer: The carboxylic acid and the 4-fluorophenyl group are on the same face. This conformation is often preferred when the inhibitor needs to "wrap" around a residue (e.g., the Gatekeeper residue) to access a back pocket.

  • Trans-Isomer: The groups are on opposite faces, providing a linear, extended geometry. This is ideal for reaching deep into the hydrophobic cleft (e.g., the specificity pocket) while keeping the warhead/linker solvent-exposed.

The Fluorine Effect

The 4-fluorophenyl moiety serves a dual purpose:

  • Metabolic Blockade: It prevents P450-mediated hydroxylation at the para-position of the phenyl ring, a common clearance route.

  • Electronic Modulation: The fluorine atom lowers the electron density of the phenyl ring, potentially strengthening

    
     stacking interactions with electron-rich residues (e.g., Phenylalanine or Tyrosine) in the kinase hinge or activation loop.
    
Design Logic Visualization

The following diagram illustrates the decision tree for selecting 3-FPCCA over traditional linkers.

DesignLogic Start Lead Optimization Issue Decision1 Is the linker metabolic liability (CYP oxidation)? Start->Decision1 Decision2 Is the molecule too planar (Low Solubility)? Start->Decision2 Sol1 Replace Alkyl with Cyclobutane (Rigidify) Decision1->Sol1 Yes Sol2 Replace Biaryl with Sp3 Scaffold Decision2->Sol2 Yes Block 3-FPCCA Selection Sol1->Block Sol2->Block Mech1 Fluorine blocks para-oxidation Block->Mech1 Mech2 Puckered ring increases Fsp3 Block->Mech2 Outcome Optimized Kinase Inhibitor: High Potency + Low Clearance Mech1->Outcome Mech2->Outcome

Caption: Decision matrix for incorporating 3-FPCCA to solve metabolic and solubility bottlenecks.

Protocol: Synthesis and Stereochemical Control

This protocol details the coupling of 3-FPCCA to a generic heteroaromatic amine (common in kinase cores) and the critical separation of isomers.

Reagents Required:

  • 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1235439-86-7)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), Anhydrous

  • Kinase Core Amine (e.g., an aminopyrazole or aminoquinazoline)

Step-by-Step Amide Coupling

Objective: Attach the 3-FPCCA tail to the kinase hinge-binding core without racemization.

  • Activation: In a dried round-bottom flask under Nitrogen, dissolve 3-FPCCA (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). Stir at 0°C for 15 minutes to form the activated ester. Note: HATU is preferred over EDC/HOBt for sterically hindered cyclobutanes to ensure complete conversion.

  • Amine Addition: Add the Kinase Core Amine (1.0 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol: Isomer Separation (Critical)

Commercial 3-FPCCA is often supplied as a mixture of cis and trans isomers (typically 1:1 to 3:1 ratios). Separation is best performed after amide coupling, as the resulting diastereomers (if the core is chiral) or geometric isomers have significantly different polarities.

Method: Preparative HPLC

  • Column: XBridge C18 (OBD, 5 µm, 19 x 150 mm) or Chiralpak AD-H (if chiral resolution is needed).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 70% B over 20 minutes.

  • Retention Logic: The cis isomer (more polar due to folded "butterfly" shape exposing the amide) typically elutes before the trans isomer (extended, more lipophilic surface area) on reverse-phase columns.

Validation Step: Verify the assignment using 1H-NMR (NOESY).

  • Cis: Strong NOE signal between the methine proton at C1 and the methine proton at C3.

  • Trans: Weak or absent NOE signal between C1-H and C3-H.

Experimental Workflow Visualization

The following diagram outlines the synthesis and purification workflow, emphasizing the separation of the active geometric isomer.

SynthesisWorkflow Input1 3-FPCCA (Cis/Trans Mix) Step1 Activation (HATU, DIPEA) Input1->Step1 Input2 Kinase Core (Amine) Input2->Step1 Step2 Coupling (DMF, RT, 16h) Step1->Step2 Mix Crude Product (Isomer Mix) Step2->Mix Sep Prep-HPLC (Reverse Phase) Mix->Sep Iso1 Fraction 1: Cis-Isomer (Kinetic Product) Sep->Iso1 Early Elution Iso2 Fraction 2: Trans-Isomer (Thermodynamic Product) Sep->Iso2 Late Elution Test Biological Assay (IC50 Determination) Iso1->Test Iso2->Test

Caption: Workflow for coupling 3-FPCCA and separating geometric isomers for SAR evaluation.

References

  • Eastfine. (2026).[2] The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • American Chemical Society (ACS). (2017). Discovery of MDM2 Inhibitors utilizing Cyclobutane Scaffolds. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of Fluorinated Cyclobutane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Fluorinated cyclobutanes are critical bioisosteres in modern drug discovery, offering rigid conformational control while modulating lipophilicity (LogP) and metabolic stability. However, the scale-up of these motifs presents a "bifurcated risk" profile:

  • Thermodynamic Hazards: The high ring strain of cyclobutane (~26 kcal/mol) combined with the explosive polymerization potential of fluorinated alkene feedstocks.

  • Reagent Instability: The thermal sensitivity of electrophilic fluorinating agents (e.g., DAST) used in late-stage functionalization.

This guide details two validated workflows for the synthesis of 3,3-difluorocyclobutanecarboxylic acid , a primary building block. The choice of workflow depends on available equipment (high-pressure autoclaves vs. standard glass-lined reactors) and raw material costs.

Strategic Decision Matrix

The following decision tree outlines the selection logic for the synthetic route based on scale and facility capabilities.

DecisionMatrix Start Target: 3,3-Difluorocyclobutane Acid Decision Facility Capabilities? Start->Decision RouteA Route A: [2+2] Cycloaddition (Ring Construction) Decision->RouteA High Pressure Allowed RouteB Route B: Deoxofluorination (Ring Functionalization) Decision->RouteB Standard Pressure Only ReqA Requires: - High Pressure (>20 bar) - TFE/CTFE Handling - Autoclave Suite RouteA->ReqA ReqB Requires: - Cryogenic/Temp Control - Hastelloy/GL Reactors - HF Scrubber RouteB->ReqB OutcomeA Outcome: Low Raw Material Cost High Safety Overhead ReqA->OutcomeA OutcomeB Outcome: High Reagent Cost Standard Equipment ReqB->OutcomeB

Figure 1: Strategic selection between de novo ring construction (Route A) and functional group interconversion (Route B).

Part 2: Detailed Protocols

Module A: Ring Construction via [2+2] Cycloaddition

Target: Synthesis of 2-chloro-2,3,3-trifluorocyclobutyl ethyl ether (Intermediate for hydrolysis) Mechanism: Thermal [2+2] cycloaddition of Chlorotrifluoroethylene (CTFE) and Ethyl Vinyl Ether.

Expert Insight: Direct cycloaddition using Vinylidene Fluoride (VDF) is often plagued by uncontrolled polymerization. We utilize CTFE because the chlorine atom provides a handle for future functionalization or reduction, and CTFE is slightly less prone to spontaneous detonation than Tetrafluoroethylene (TFE), though it still requires rigorous inhibition [1].

Safety Critical Parameters (CTFE)
  • Inhibitor: CTFE must contain terpenes (e.g., d-limonene) to scavenge radicals.

  • Oxygen: O2 levels must be <10 ppm to prevent peroxide-initiated polymerization.

  • Compression: Avoid adiabatic compression; pressurize lines slowly (<1 bar/sec).

Protocol A (100g Scale)
ParameterSpecification
Reactor 500 mL Hastelloy C-276 Autoclave (Rated >100 bar)
Reagents Ethyl Vinyl Ether (1.0 equiv), CTFE (1.2 equiv), Limonene (0.5 mol%)
Temperature 120 °C
Pressure Max observed ~15-20 bar
Time 12–16 hours

Step-by-Step Methodology:

  • Inertization: The autoclave is pressure-purged 5x with N2 (10 bar) to remove oxygen.

  • Loading (Liquid): Charge Ethyl Vinyl Ether (72.1 g, 1.0 mol) and d-limonene (0.7 g) into the reactor under N2 counter-flow.

  • Loading (Gas): Cool the reactor to -20 °C. Transfer CTFE (140 g, 1.2 mol) via mass flow controller or weight difference from a lecture bottle. Note: Ensure the transfer line is equipped with a check valve to prevent backflow.

  • Reaction: Seal the reactor. Heat ramp to 120 °C over 2 hours.

    • Observation: Pressure will rise initially due to thermal expansion, then plateau/drop as consumption occurs.

  • Quench: Cool to 0 °C. Vent unreacted CTFE to a caustic scrubber (10% KOH) to neutralize any HF/HCl byproducts.

  • Workup: The crude liquid is distilled under reduced pressure.

    • Target Fraction: bp 60–65 °C @ 20 mmHg.

    • Yield: Expect 85–90% of the chlorotrifluoro-adduct.

Downstream Processing: The resulting ether is hydrolyzed using H2SO4/H2O to yield the cyclobutanone or oxidized (RuCl3/NaIO4) to the carboxylic acid, followed by dechlorination (Zn/AcOH) if the target is the difluoro-acid [2].

Module B: Functionalization via Deoxofluorination

Target: Ethyl 3,3-difluorocyclobutanecarboxylate Precursor: Ethyl 3-oxocyclobutanecarboxylate Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)

Expert Insight: Historically, DAST (Diethylaminosulfur trifluoride) was the standard.[1] However, DAST decomposes violently around 140 °C (ΔH = -1700 J/g).[1] For scale-up (>50g), we switch to XtalFluor-E , which has a higher decomposition onset (>200 °C) and does not release free HF unless a promoter is added, making it compatible with borosilicate glass in early stages [3][4].

Protocol B (50g Scale)
ParameterSpecification
Reactor 1L Double-jacketed Glass Reactor (connected to caustic scrubber)
Reagents Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv), XtalFluor-E (1.2 equiv), Et3N·3HF (Promoter, 1.5 equiv)
Solvent Dichloromethane (DCM) - Anhydrous
Temperature -78 °C to RT

Step-by-Step Methodology:

  • Setup: Charge XtalFluor-E (34.5 g, 150 mmol) into the reactor under N2. Add anhydrous DCM (400 mL).

  • Activation: Cool to -78 °C. Add Et3N·3HF (Promoter) dropwise.

    • Caution: Although XtalFluor is safer, the promoter generates HF in situ. Ensure scrubber is active.

  • Addition: Add Ethyl 3-oxocyclobutanecarboxylate (17.8 g, 125 mmol) dissolved in DCM (50 mL) dropwise over 45 minutes. Maintain internal temp < -70 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) overnight.

  • Quench (Critical):

    • Cool back to 0 °C.

    • Quench by slow addition of saturated aqueous NaHCO3 .

    • Warning: Massive CO2 evolution. Control addition rate to prevent foam-over.

  • Isolation: Separate phases. Wash organic layer with 5% HCl (remove amines) then brine. Dry over MgSO4.[2][3]

  • Purification: Vacuum distillation.

    • Product: Ethyl 3,3-difluorocyclobutanecarboxylate.

    • Yield: Expect 70–75%.

Part 3: Process Safety & Engineering Controls

Reactor Configuration for Fluorination

The following diagram illustrates the required engineering controls for handling HF-generating reactions (Module B) or high-pressure fluoromonomers (Module A).

ProcessFlow cluster_safety Safety Interlocks Reactor Reactor (Hastelloy/GL) Condenser Reflux Condenser (-20°C Glycol) Reactor->Condenser Vapor Feed Reagent Feed (Mass Flow/Pump) Feed->Reactor Controlled Addn Condenser->Reactor Reflux Scrubber Caustic Scrubber (15% KOH) Condenser->Scrubber Off-gas (HF/HCl) Vent Atmosphere Scrubber->Vent Clean N2 TempSensor Temp Probe (High T Trip) TempSensor->Reactor PressSensor Burst Disc (High P Vent) PressSensor->Reactor

Figure 2: Process flow diagram emphasizing off-gas scrubbing for HF management.

Analytical Validation (Self-Validating System)

To ensure the protocol is working before committing the full batch:

  • 19F NMR Check:

    • Precursor: No signal (or internal standard).

    • Product (3,3-difluoro): Look for a characteristic doublet of doublets (or multiplet) around -80 to -100 ppm (depending on substituents).

    • Validation: If the integral ratio of Product-F to Internal Standard is <90% of theoretical after 4 hours, add 0.2 equiv more promoter (Module B).

  • GC-MS Monitoring:

    • Monitor the disappearance of the M+ peak of the ketone.

    • Watch for "elimination products" (fluorocyclobutenes), which indicate the reaction temperature was too high.

References

  • PlasticsEurope TFE Safety Task Force. (2017). Guide for the Safe Handling of Tetrafluoroethylene.[4][5][6] PlasticsEurope.[4][5][6] Link

  • Haufe, G., & Bruns, S. (2014). Cyclobutane Derivatives in Organic Synthesis.[7][8] Organic Process Research & Development.[7][8][9][10][11] (Contextual citation for general cyclobutane scale-up methods).

  • Beaulieu, F., et al. (2009).[12] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.[12] Organic Letters, 11(21), 5050–5053. Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[12] Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Standard reference for anhydrous DCM preparation). Link

Sources

Bioisosteric Replacement Strategy: Utilizing 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1235439-86-7) as a high-value bioisostere in drug discovery. While traditional medicinal chemistry often relies on planar phenyl rings or flexible alkyl chains as linkers, the 1,3-disubstituted cyclobutane scaffold offers a unique solution to "escape from flatland" (increasing


 character) while maintaining precise vector alignment.

This protocol provides a validated workflow for synthesizing, separating, and profiling this scaffold to replace 4'-fluoro[1,1'-biphenyl]-4-carboxylic acid or 3-(4-fluorophenyl)propanoic acid moieties. By controlling the cis/trans geometry, researchers can modulate solubility and metabolic stability without sacrificing potency.

Scientific Rationale & Mechanism

The "Escape from Flatland" Imperative

Planar aromatic systems, such as biphenyls, often suffer from poor aqueous solubility and high crystal lattice energy. Furthermore, electron-rich aromatic rings are prone to oxidative metabolism (CYP450-mediated hydroxylation).

Replacing a central phenyl ring with a cyclobutane core introduces:

  • Metabolic Resilience: The cyclobutane ring is chemically inert to typical oxidative metabolic pathways.

  • Solubility Enhancement: The puckered conformation (dihedral angle ~25–35°) disrupts planar stacking, significantly lowering

    
    .
    
  • Vector Control: Unlike the freely rotating ethyl linker or the rigid 180° vector of a para-phenylene, the 1,3-cyclobutane offers two distinct geometries:

    • Trans-isomer: Mimics the linear extension of a para-phenyl ring (pseudo-diequatorial).

    • Cis-isomer: Introduces a "kink" (pseudo-axial/equatorial), mimicking meta-substitution or folded conformations.

The Fluorine Advantage

The inclusion of the 4-fluorophenyl moiety is intentional. Fluorine blocks the metabolic "soft spot" at the para-position of the terminal phenyl ring, preventing rapid clearance via hydroxylation while maintaining the lipophilicity required for hydrophobic pocket occupancy.

Experimental Protocol: Synthesis & Isomer Separation

Objective: Synthesize 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid and isolate pure cis and trans isomers for SAR (Structure-Activity Relationship) profiling.

Reagents & Equipment
  • Starting Material: Ethyl 3-oxocyclobutanecarboxylate (Commercial Grade).

  • Reagent: 4-Fluorophenylmagnesium bromide (1.0 M in THF).

  • Catalysts:

    
    -Toluenesulfonic acid (PTSA), 10% Pd/C.
    
  • Solvents: Anhydrous THF, Toluene, Ethanol, Methanol.

  • Purification: Prep-HPLC (C18 column), Flash Chromatography (Silica).

Step-by-Step Synthesis Workflow
Step 1: Grignard Addition
  • Cool a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF to -78°C under

    
    .
    
  • Dropwise add 4-fluorophenylmagnesium bromide (1.2 eq) over 30 minutes.

  • Stir at -78°C for 1 hour, then warm to room temperature (RT) over 2 hours.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.[1][2]
    
  • Result: Crude tertiary alcohol intermediate (Ethyl 3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate).

Step 2: Dehydration
  • Dissolve the crude alcohol in Toluene. Add PTSA (0.1 eq).

  • Reflux with a Dean-Stark trap for 4 hours to remove water.

  • Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Result: Ethyl 3-(4-fluorophenyl)cyclobut-2-ene-1-carboxylate (The double bond position may isomerize; the key is the alkene formation).

Step 3: Hydrogenation (Stereocenter Formation)
  • Dissolve the alkene in Ethanol. Add 10% Pd/C (10 wt%).

  • Hydrogenate at 30 psi

    
     for 12 hours.
    
  • Filter through Celite to remove catalyst.

  • Result: Mixture of cis- and trans-ethyl 3-(4-fluorophenyl)cyclobutane-1-carboxylate.

    • Note: Heterogeneous hydrogenation typically favors the cis isomer (kinetic product) due to catalyst surface approach, but ratios vary (typically 3:1 to 6:1 Cis:Trans).

Step 4: Hydrolysis & Isomer Separation (Critical)
  • Treat the ester mixture with LiOH (3 eq) in THF/Water (1:1) at RT for 4 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2]

  • Separation Protocol:

    • Method A (Crystallization): The trans-isomer is often less soluble and higher melting. Dissolve the mixture in minimal hot isopropyl acetate and cool slowly. Filter the precipitate (trans-enriched).

    • Method B (Prep-HPLC): Use a C18 column. Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

    • Elution Order: Typically, the more polar cis-isomer elutes first, followed by the trans-isomer (confirm with NOE NMR).

Visualization: Synthesis & Logic Pathways

Figure 1: Synthesis & Separation Workflow

This diagram illustrates the critical path from commercial starting materials to the separated bioisosteric isomers.

SynthesisWorkflow Start Ethyl 3-oxocyclobutanecarboxylate Grignard Grignard Addition (4-F-Ph-MgBr) Start->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Dehydration Dehydration (PTSA, Toluene) Alcohol->Dehydration Alkene Cyclobutene Derivative Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Mixture Cis/Trans Ester Mixture Hydrogenation->Mixture Hydrolysis Hydrolysis (LiOH) Mixture->Hydrolysis Separation Prep-HPLC / Crystallization Hydrolysis->Separation Cis CIS-Isomer (Kinked Vector) Separation->Cis Early Eluting Trans TRANS-Isomer (Linear Vector) Separation->Trans Late Eluting

Caption: Step-by-step synthesis of 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid with isomer resolution steps.

Figure 2: Bioisosteric Decision Tree

How to choose between the Cis and Trans isomers based on the parent scaffold being replaced.

BioisostereLogic Parent Target Scaffold (To be replaced) ParaPhenyl Para-Phenylene / Biphenyl (Linear Geometry) Parent->ParaPhenyl MetaPhenyl Meta-Phenylene / Alkyl Chain (Bent Geometry) Parent->MetaPhenyl Decision Vector Analysis ParaPhenyl->Decision MetaPhenyl->Decision SelectTrans Select TRANS-Isomer (Maintains 180° Vector) Decision->SelectTrans If Linear Match Needed SelectCis Select CIS-Isomer (Mimics Folded/Meta) Decision->SelectCis If Kink/Fold Needed Outcome Outcome: Improved Sol + Metabolic Stability SelectTrans->Outcome SelectCis->Outcome

Caption: Decision matrix for selecting the appropriate cyclobutane isomer based on geometric vector requirements.

Analytical Validation Data

To ensure the integrity of the bioisosteric replacement, the following physicochemical parameters should be compared between the Parent (Biphenyl acid) and the Cyclobutane Isostere .

ParameterParent: 4'-Fluoro-biphenyl-4-COOHIsostere: Trans-3-(4-F-Ph)-cyclobutane-COOHImpact / Benefit
ClogP ~ 3.8~ 2.4Reduced Lipophilicity (Lower risk of non-specific binding).
Solubility (pH 7.4) < 5 µM> 150 µMEnhanced Solubility due to disrupted planarity (

).
Topological PSA 37 Ų37 ŲMaintained Polarity (H-bond acceptors/donors remain constant).
Exit Vector Angle 180° (Planar)~170° (Pseudo-planar)Structural Mimicry maintained in trans form.
HLM

High (Rapid)Low (Stable)Metabolic Stability improved by removing the central aromatic ring.
Validation Check: NMR Stereochemistry Assignment
  • Trans-Isomer: The methine protons at C1 and C3 usually display a shielded chemical shift compared to the cis-isomer due to anisotropy and lack of steric compression.

  • NOE (Nuclear Overhauser Effect): Strong NOE correlations between C1-H and C3-H indicate the Cis configuration (1,3-diaxial-like proximity). Absence of this cross-peak supports the Trans assignment.

References

  • Cyclobutanes in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[3][4]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Synthesis of 3-Substituted Cyclobutanes

    • Title: Efficient Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid and Building Blocks.[3][5]

    • Source: ResearchGate (Methodology adapt
    • URL:[Link]

  • Bioisosteres of Phenyl Rings

    • Title: Bicyclo[1.1.1]pentane and Cyclobutane as Bioisosteres of the Phenyl Ring.
    • Source: PharmaBlock White Paper / RSC.
    • URL:[Link]

  • Geometric Isomerism in Cycloalkanes

    • Title: Cis-trans Isomerism in Cycloalkanes.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Commercial Availability

    • Title: 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid Product Page.[6]

    • Source: ChemicalBook.

Sources

Application Note: Esterification Strategies for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a comprehensive technical guide for the esterification of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid , a critical scaffold in the synthesis of PARP inhibitors and other bioactive small molecules.

Abstract

The esterification of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid presents unique challenges due to the conformational fluxionality of the cyclobutane ring. This guide outlines three distinct protocols for ester synthesis, prioritizing stereochemical integrity and scalability. We analyze the thermodynamic preference of cis/trans isomers in 1,3-disubstituted cyclobutanes and provide validated methods for their separation.

Strategic Analysis & Chemical Logic

Structural Considerations: The 1,3-Cyclobutane Pucker

Unlike planar representations, the cyclobutane ring exists in a puckered conformation (dihedral angle ~25-35°) to minimize torsional strain.

  • Stereochemistry: In 1,3-disubstituted cyclobutanes, the cis isomer typically allows both substituents to adopt pseudo-equatorial positions, often making it the thermodynamically more stable isomer compared to the trans form (one pseudo-axial, one pseudo-equatorial).

  • Implication: Acid-catalyzed esterification (Fischer) under reflux can lead to thermodynamic equilibration. If the trans isomer is the desired pharmacophore (common in specific kinase inhibitors), kinetic control or subsequent separation is required.

Method Selection Matrix
ConstraintRecommended MethodRationale
Scale (>100g) Method A: Acid Chloride High atom economy; gaseous byproducts (HCl/SO₂) simplify purification.
Stereo-Retention Method B: Alkylation Base-mediated Sɴ2 avoids acidic protons that catalyze epimerization.
Precious Alcohol Method C: Steglich Coupling Mild conditions; stoichiometric efficiency for complex alcohol partners.

Experimental Protocols

Method A: Acid Chloride Activation (Standard Scale-Up)

Best for: Methyl, Ethyl, and simple alkyl esters on a gram-to-kilogram scale.

Mechanism: Conversion of the carboxylic acid to the highly reactive acyl chloride using Thionyl Chloride (


) or Oxalyl Chloride, followed by alcoholysis.

Reagents:

  • Substrate: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T)

  • Alcohol: Methanol or Ethanol (Excess)

Protocol:

  • Activation: Charge the reaction vessel with the carboxylic acid and dry DCM (5 mL/g). Under

    
     atmosphere, add catalytic DMF (2-3 drops).
    
  • Addition: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess reagent under reduced pressure to obtain the crude acid chloride (typically a yellow oil). Note: Do not isolate; use immediately.

  • Esterification: Re-dissolve the residue in dry DCM. Add the target alcohol (e.g., MeOH, 3.0 equiv) and Pyridine (1.1 equiv) at 0°C.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and Brine. Dry over 
    
    
    
    .

DOT Diagram: Acid Chloride Workflow

AcidChlorideMethod Fig 1. Step-wise workflow for Acid Chloride mediated esterification. Start Carboxylic Acid Substrate Activation Activation (Oxalyl Chloride/DMF) Start->Activation 0°C, N2 Intermediate Acid Chloride (Transient) Activation->Intermediate -CO, -CO2, -HCl Alcoholysis Alcoholysis (ROH + Pyridine) Intermediate->Alcoholysis + Alcohol Workup Workup (NaHCO3 / HCl wash) Alcoholysis->Workup Quench Product Target Ester (Mixed Isomers) Workup->Product Isolation

Method B: Base-Mediated Alkylation (Stereo-Retention)

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr) where preserving the initial cis/trans ratio is critical.

Mechanism: Formation of the carboxylate anion followed by


 attack on an alkyl halide. This avoids the formation of a protonated carbonyl intermediate, minimizing epimerization at the 

-carbon.

Reagents:

  • Substrate: 1.0 equiv

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (1.2 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Protocol:

  • Solubilization: Dissolve the carboxylic acid in DMF (5 mL/mmol).

  • Deprotonation: Add

    
     in one portion. Stir at RT for 30 minutes. The mixture will become a suspension.
    
  • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is a carcinogen; use a fume hood).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and water.[1] The high solubility of DMF in water drives the partition. Wash the organic layer extensively with water (

    
    ) to remove DMF, then Brine.
    
  • Purification: Flash chromatography (Hexanes:EtOAc).

Method C: Isomer Separation & Equilibration

Critical for defining the final Active Pharmaceutical Ingredient (API) stereochemistry.

If the synthesis yields an unfavorable mixture of cis and trans isomers (typically separable by HPLC or GC), use the following logic:

  • Identification:

    • NMR: The methine proton at C1 (alpha to ester) typically shows different coupling constants. In 1,3-disubstituted cyclobutanes, the trans isomer often exhibits a more downfield shift for the alpha-proton compared to the cis.

    • NOESY: Look for cross-peaks between the C1-H and C3-H (or phenyl protons) to confirm spatial proximity (stronger in cis).

  • Thermodynamic Equilibration (Isomerization):

    • If the trans isomer is required but the cis is the major product (or vice versa), treat the ester with a catalytic base.

    • Protocol: Dissolve ester in dry MeOH. Add freshly prepared

      
       (0.1 equiv). Reflux for 4 hours. Quench with acetic acid. This drives the mixture to the thermodynamic ratio (often favoring the diequatorial-like cis form in 1,3-systems, but solvent dependent).
      

DOT Diagram: Isomer Management

IsomerSeparation Fig 2. Decision tree for managing cis/trans stereoisomers. Mixture Crude Ester (Cis/Trans Mixture) Check Desired Isomer? Mixture->Check Chrom Flash Chromatography (Silica Gel) Check->Chrom Ratio Acceptable Equilib Base Equilibration (NaOMe/MeOH, Reflux) Check->Equilib Wrong Major Isomer Final Pure Isomer Chrom->Final Equilib->Mixture Resubmit

Quality Control Specifications

TestSpecificationMethod Note
HPLC Purity >98.0%C18 Column, ACN/Water + 0.1% TFA gradient.
Diastereomeric Ratio (dr) Report ValueDetermined by 1H-NMR or Chiral HPLC.
Residual Solvent <5000 ppmDMF/DCM clearance is critical for biological assays.
Identity Conforms1H-NMR: Look for cyclobutane multiplets at 2.0-3.0 ppm.

References

  • Synthesis of Fluorinated Cyclobutanes: Vertex Pharmaceuticals Inc. "Compounds and methods for the treatment of cystic fibrosis." WO2011032169. (Describes synthesis of related 3-substituted cyclobutane carboxylic acids).

  • Conformational Analysis of Cyclobutanes: Wiberg, K. B., et al. "Conformational energies of substituted cyclobutanes." Journal of Organic Chemistry, 1981.[2] (Foundational text on the puckering preference of 1,3-disubstituted systems).

  • General Esterification Protocols: Org. Synth. 2004, 81, 195. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate".

  • Separation of Cyclobutane Isomers: Martin, J. C., et al. "Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols." US Patent 3,227,764. (Demonstrates principle of fractional crystallization for cyclobutane derivatives).

Sources

Application Notes & Protocols: C-H Functionalization Logic for Cyclobutane Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

.

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the application of C-H functionalization logic for the synthesis of complex cyclobutane rings. It delves into the mechanistic principles, showcases the strategic advantages of this approach, and offers detailed protocols for key methodologies.

Introduction: The Cyclobutane Motif and the C-H Functionalization Paradigm

The cyclobutane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional geometry can impart unique pharmacological properties, influencing receptor binding, metabolic stability, and pharmacokinetic profiles. However, the stereocontrolled synthesis of substituted cyclobutanes has historically posed a significant challenge to synthetic chemists. [1]Traditional methods often rely on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and limit structural diversity.

C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more direct and atom-economical approach to molecule construction. [1][2]This logic views ubiquitous C-H bonds as latent functional groups, enabling their conversion to C-C, C-N, or C-O bonds in a single step. [3]By obviating the need for pre-installed reactive handles, C-H functionalization can significantly shorten synthetic routes and provide access to novel chemical space. [4][5][6]This guide explores the application of this powerful logic to the synthesis of complex cyclobutanes, focusing on transition metal-catalyzed and radical-mediated approaches.

Strategic Approaches to Cyclobutane C-H Functionalization

The inherent strain and unique geometry of the cyclobutane ring present both challenges and opportunities for selective C-H functionalization. The increased s-character of cyclobutane C-H bonds makes them stronger and less reactive than their acyclic counterparts. [6]However, strategic catalyst and directing group design can overcome these hurdles, enabling remarkable levels of regio- and stereocontrol.

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis is a cornerstone of modern C-H functionalization. Palladium, rhodium, and copper catalysts have proven particularly effective in mediating the selective functionalization of cyclobutane C-H bonds.

Palladium catalysis has been extensively utilized for the directed C-H arylation and olefination of cyclobutanes. [2][7]A seminal report by Daugulis and co-workers demonstrated the highly efficient bis-arylation of a cyclobutane derivative using an 8-aminoquinoline directing group. [2][8]This work highlighted the remarkable efficiency of the Pd(II)/Pd(IV) catalytic cycle for sp³ C-H functionalization on a four-membered ring. [8] The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. [8]Oxidative addition of an aryl or vinyl halide, followed by reductive elimination, furnishes the functionalized cyclobutane and regenerates the active catalyst. [8] Key Advantages:

  • High Regioselectivity: The directing group ensures functionalization at the proximal C-H bond.

  • Broad Scope: A wide range of aryl, heteroaryl, and vinyl coupling partners are tolerated. [2]* Stereocontrol: The reaction often proceeds with high diastereoselectivity, favoring the formation of the cis-product. [7] Challenges:

  • Directing Group Requirement: The necessity of a directing group can add steps to the overall synthesis. However, recent advances in transient directing group strategies are addressing this limitation. [9]* Sequential Functionalization: Achieving selective mono-functionalization can be challenging, often yielding a statistical mixture of mono- and di-functionalized products. [2][8]

Protocol 1: Palladium-Catalyzed Directed C-H Arylation of a Cyclobutane Carboxamide

This protocol is adapted from the work of Daugulis and co-workers and describes the bis-arylation of a cyclobutane carboxamide. [2] Materials:

  • Cyclobutane-1,1-dicarboxamide derivative (1.0 equiv)

  • Aryl iodide (2.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.5 equiv)

  • Pivalic acid (30 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To an oven-dried Schlenk tube, add the cyclobutane carboxamide, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and pivalic acid.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rhodium catalysts have emerged as powerful tools for the regio- and stereodivergent functionalization of cyclobutanes. [4][5]By judicious choice of the rhodium catalyst and its ligand framework, it is possible to selectively functionalize different C-H bonds within the same molecule. [4][5][6]This catalyst-controlled approach provides access to 1,1- and cis-1,3-disubstituted cyclobutanes, expanding the accessible chemical space. [4][5] Rhodium-catalyzed C-H amidation and diamination reactions have also been developed, offering direct routes to valuable nitrogen-containing cyclobutanes. [10][11]These transformations often proceed through radical-polar crossover mechanisms. [11]

Table 1: Comparison of Palladium and Rhodium-Catalyzed C-H Functionalization of Cyclobutanes

FeaturePalladium-CatalyzedRhodium-Catalyzed
Typical Reaction C-H Arylation/Olefination [2][7]C-H Insertion/Amidation [4][5]
Control Element Substrate (Directing Group) [6]Catalyst/Ligand [5][6]
Regioselectivity Typically proximal to directing groupCan be tuned to 1,1- or 1,3-positions [4][5]
Stereoselectivity Often high cis-diastereoselectivity [7]Can provide access to chiral products [5][10]
Key Intermediates Palladacycles [8]Metallocarbenes/Nitrenes [5][11]
Radical-Mediated C-H Functionalization

Radical-mediated C-H functionalization offers a complementary approach to transition metal catalysis. These methods often proceed under milder conditions and can tolerate a broader range of functional groups. Copper-catalyzed radical cascade reactions have been developed for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes. [12][13]These reactions involve the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. [12][13] Key Features:

  • Cascade Reactions: Enable the rapid construction of complex molecules from simple starting materials. [12]* Functional Group Tolerance: Often compatible with a wide range of functional groups.

Mechanistic Considerations and Logic

The success of a C-H functionalization strategy hinges on a thorough understanding of the underlying reaction mechanism. The choice of catalyst, ligand, oxidant, and directing group all play crucial roles in determining the outcome of the reaction.

The Role of Directing Groups

Directing groups are essential for achieving high levels of regioselectivity in many C-H functionalization reactions. They position the catalyst in close proximity to the target C-H bond, facilitating the C-H activation step. A variety of directing groups have been developed, including amides, pyridines, and oximes. The choice of directing group can influence the rate and selectivity of the reaction.

Catalyst and Ligand Effects

The nature of the metal catalyst and its coordinating ligands has a profound impact on the reactivity and selectivity of C-H functionalization reactions. For example, in rhodium-catalyzed reactions, the ligand framework can be tuned to favor insertion into different C-H bonds, leading to regio- and stereodivergent outcomes. [4][5]The electronic and steric properties of the ligands can also influence the stability of key intermediates and the rate of reductive elimination.

Diagram 1: General Strategies for Cyclobutane C-H Functionalization

G cluster_0 Transition Metal-Catalyzed cluster_1 Radical-Mediated cluster_2 Catalyst-Controlled Directed C-H Activation Directed C-H Activation Palladacycle Formation Palladacycle Formation Directed C-H Activation->Palladacycle Formation Pd(II) Functionalized Cyclobutane Functionalized Cyclobutane Palladacycle Formation->Functionalized Cyclobutane Ar-X, Reductive Elimination C-H Abstraction C-H Abstraction Cyclobutyl Radical Cyclobutyl Radical C-H Abstraction->Cyclobutyl Radical Initiator Radical Cascade Radical Cascade Cyclobutyl Radical->Radical Cascade Trapping Agent Substituted Cyclobutane Substituted Cyclobutane 1,1-Disubstituted 1,1-Disubstituted Substituted Cyclobutane->1,1-Disubstituted Rh(II) Catalyst A 1,3-Disubstituted 1,3-Disubstituted Substituted Cyclobutane->1,3-Disubstituted Rh(II) Catalyst B

Caption: Overview of strategic approaches to cyclobutane C-H functionalization.

Applications in Target-Oriented Synthesis

The power of C-H functionalization logic is best illustrated by its application in the total synthesis of complex natural products. This strategy has enabled the efficient synthesis of several cyclobutane-containing natural products, including the piperarborenines. [1][7]These syntheses showcase the ability of C-H functionalization to streamline synthetic routes and provide access to stereochemically complex molecules. [1] Diagram 2: Experimental Workflow for a Typical C-H Functionalization Reaction

G Start Start Reaction Setup Combine Substrate, Catalyst, Ligand, and Reagents Start->Reaction Setup Inert Atmosphere Evacuate and Backfill with Argon/Nitrogen Reaction Setup->Inert Atmosphere Heating and Stirring Heat to Desired Temperature with Stirring Inert Atmosphere->Heating and Stirring Reaction Monitoring Monitor Progress by TLC/GC-MS Heating and Stirring->Reaction Monitoring Workup Cool, Dilute, and Filter Reaction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A generalized workflow for performing a C-H functionalization experiment.

Future Outlook

The field of C-H functionalization for cyclobutane synthesis is rapidly evolving. Future research will likely focus on the development of new catalytic systems with enhanced reactivity and selectivity. The design of novel directing groups, including those that are transient or traceless, will further expand the scope and utility of these methods. Furthermore, the application of enantioselective C-H functionalization strategies will provide access to a wide range of chiral cyclobutane building blocks for drug discovery and development. [9][14][15][16]

References

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]

  • Liu, C., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(25), 7526-7531. [Link]

  • Garlets, Z. J., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, 6(1), 304-313. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

  • Satoh, T., & Miura, M. (2010). Rhodium(III)-Catalyzed C(sp 2 )–H Functionalization of Cyclobutenes. Access to Cyclobuta[ c ]pyridones and -pyridines. ResearchGate. [Link]

  • Garlets, Z. J., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. PubMed. [Link]

  • Cramer, N. (2024). Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. ChemRxiv. [Link]

  • Liu, X., et al. (2022). Rhodium(II)-Catalyzed C(sp3 )-H Diamination of Arylcyclobutanes. PubMed. [Link]

  • Fagnou, K., & de Bo, G. (2008). Synthesis of Benzocyclobutenes by Palladium-Catalyzed C−H Activation of Methyl Groups: Method and Mechanistic Study. Journal of the American Chemical Society, 130(44), 14618–14627. [Link]

  • Baran, P. S. (2012). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • Davies, H. M. L., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Cell Press. [Link]

  • Newhouse, T. R., & Baran, P. S. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. RSC Publishing. [Link]

  • Liu, C., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. ResearchGate. [Link]

  • Chen, G., & Daugulis, O. (2014). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. PMC. [Link]

  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343–350. [Link]

  • Chen, G., & Daugulis, O. (2014). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society, 136(20), 7349–7352. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C-H Functionalization Logic to Cyclobutane Synthesis. ResearchGate. [Link]

  • Gaunt, M. J., et al. (2022). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link]

  • Yu, J.-Q., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. [Link]

  • Ghorai, M. K., et al. (2023). Functionalized cyclobutane synthesis from bicyclobutanes. ResearchGate. [Link]

  • Li, C.-J., et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry, 20, 1-32. [Link]

  • Yu, J.-Q., et al. (2020). PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. PubMed. [Link]

  • Wang, J., et al. (2024). Palladium-Catalyzed Regio- and Diastereoselective Hydro(hetero)arylation for Rapid Construction of Quaternary Center Containing Cyclobutanes. PubMed. [Link]

  • Su, B., et al. (2023). Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. Chemistry World. [Link]

  • Gaunt, M. J., et al. (2022). (PDF) Pd(II)-Catalyzed Enantioselective C(sp 3 )–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. ResearchGate. [Link]

  • Wu, B., et al. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclobutane Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Decarboxylation of Cyclobutane-1,1-dicarboxylic acid derivatives and related scaffolds. Audience: Medicinal Chemists & Process Development Scientists.

The Core Challenge: The "Strain Penalty"

Welcome to the Support Center. You are likely here because your standard decarboxylation protocol (6M HCl, reflux) destroyed your cyclobutane ring or resulted in a complex mixture of acyclic olefins.

The Physics of Failure: Cyclobutane possesses a ring strain energy of approximately 26.5 kcal/mol . In standard acidic hydrolysis/decarboxylation, the formation of a carbocation intermediate adjacent to the ring (or on the ring) often lowers the activation energy for ring-opening (fragmentation) to relieve this strain.

This guide prioritizes non-acidic, kinetic protocols to preserve the four-membered ring integrity.

Primary Protocol: The Krapcho Dealkoxycarbonylation[1]

Recommendation: Use this as your default method for sensitive cyclobutane diesters/keto-esters. It operates under neutral-to-mildly basic conditions, bypassing the cationic intermediates that trigger ring opening.

The Mechanism (Why it works)

Unlike acid hydrolysis, which attacks the carbonyl carbon, the Krapcho reaction uses a halide nucleophile to attack the alkyl group of the ester. This follows an


 pathway, generating a carboxylate that spontaneously decarboxylates.
Standard Operating Procedure (SOP)
  • Solvent System: DMSO (Anhydrous). Note: DMF or DMAc can be used, but DMSO accelerates the rate due to better cation solvation.

  • Reagents: Lithium Chloride (LiCl, 2–5 equiv) + Water (1–2 equiv).

  • Temperature: 120°C – 160°C.

  • Time: 2 – 12 hours.

Troubleshooting The Krapcho Step
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Poor nucleophilicity or solubility.Switch Salt: Change LiCl to LiBr or NaCN . Cyanide is a stronger nucleophile (caution required). Add Water: Ensure exactly 1-2 equiv of water is present to protonate the enolate intermediate.
Ring Opening (Acyclic Products) Retro-Michael fragmentation.Lower Temp: Reduce to 110°C and extend time. Buffer: Add a hindered base (e.g., 2,6-lutidine) to scavenge any trace acid generated.
Substrate Demethylation only Decarboxylation step failed.Increase Temp: The initial

worked, but the thermal energy is insufficient for

loss. Push to 150°C.
Impossible Work-up (DMSO) DMSO retention in product.Wash Protocol: Dilute reaction 10x with water, extract with EtOAc. Wash organic layer 3x with water to strip DMSO.

Advanced Protocol: Radical Decarboxylation (Barton)

Recommendation: Use this only if the Krapcho method fails or if you need to generate a specific radical intermediate for functionalization. This is a "Cold" method (can run at 80°C or photochemically) that avoids ionic intermediates entirely.

The Workflow
  • Activation: Convert free acid to Barton Ester (via acid chloride + N-hydroxy-2-thiopyridone).

  • Radical Scission: Treat with radical initiator (AIBN) and H-donor (Tributyltin hydride or TTMSS).

Critical Control Points
  • Oxygen Exclusion: Radical chains are terminated by

    
    . Degas solvents thoroughly (sparge with Argon for 20 mins).
    
  • Light Sensitivity: Barton esters are photosensitive. Wrap flasks in foil during formation.

Visualizing the Decision Matrix

Use the following logic flow to select the correct protocol for your specific substrate.

DecarboxylationLogic Start Substrate: Cyclobutane Ester/Acid CheckAcid Is the Ring Acid-Sensitive? (e.g., Donor groups, Fused rings) Start->CheckAcid AcidRoute Classic Acid Hydrolysis (HCl/AcOH, Reflux) CheckAcid->AcidRoute No (Robust) CheckEster Is it a gem-dicarboxylate or beta-keto ester? CheckAcid->CheckEster Yes (Sensitive) KrapchoRoute Krapcho Dealkoxycarbonylation (LiCl, DMSO, 140°C) BartonRoute Barton Decarboxylation (Radical Pathway) CheckEster->KrapchoRoute Yes (Activated) CheckFragile Does it decompose >120°C? CheckEster->CheckFragile No (Mono-ester/Acid) CheckFragile->KrapchoRoute No (Try Saponification -> Krapcho) CheckFragile->BartonRoute Yes (Heat Sensitive)

Caption: Decision tree for selecting the optimal decarboxylation strategy based on substrate stability and functionalization.

Frequently Asked Questions (FAQ)

Q: My product is a 50:50 mixture of cis/trans isomers. How do I control stereochemistry? A: Decarboxylation involves a planar enol/enolate intermediate. Protonation can occur from either face.

  • Thermodynamic Control: In the Krapcho reaction (high heat), the product will equilibrate to the thermodynamically more stable isomer (usually trans for 1,2-disubstituted cyclobutanes).

  • Kinetic Control: If you need the cis isomer (often less stable), you must use a method that allows protonation at lower temperatures, such as the Barton decarboxylation using a bulky H-donor (e.g., TTMSS) at low temperature, though this is still difficult to control perfectly.

Q: I see "Spot-to-Spot" conversion on TLC, but my yield is 20%. Where is the product? A: Cyclobutanes with low molecular weight (e.g., cyclobutane carboxylic acid) are highly volatile .

  • Fix: Do not use a Rotavap vacuum < 50 mbar.

  • Fix: If possible, do not isolate the acid/ester. Perform a "telescoped" reaction where you immediately react the decarboxylated product (e.g., reduction to alcohol or amide coupling) in the same pot.

Q: Can I use Microwave irradiation for the Krapcho? A: Yes, and it is recommended. Microwave heating (160°C, 10-30 mins) often suppresses side reactions (like polymerization) by significantly reducing the reaction time compared to conventional heating.

References & Authority

  • Krapcho, A. P. , Glynn, G. A., & Grenon, B. J. (1967).[1] The decarbalkoxylation of geminal dicarbalkoxy compounds. Tetrahedron Letters, 8(3), 215–217. Link

  • Krapcho, A. P. (1982).[1] Synthetic applications of dealkoxycarbonylations of malonate esters,

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media.[2] Synthesis, 1982(10), 805–822. Link
  • Barton, D. H. R. , & Crich, D. (1983).[3] A new practical method for the radical decarboxylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications, (17), 939–941. Link

  • Namyslo, J. C. , & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[4][5][6][7][8][9] Chemical Reviews, 103(4), 1485–1538. Link

  • Secci, F. , Frongia, A., & Piras, P. (2013).[6] Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572.[6] Link[10]

Sources

Technical Support Center: Optimizing Fluorophenyl Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization for Fluorophenyl-Mediated Ring Closures Role: Senior Application Scientist Status: Active Support Ticket

Core Directive: The "Fluorine Paradox" in Thermal Control

Welcome to the technical support center. If you are reading this, you are likely facing the "Fluorine Paradox" : The C–F bond is the strongest single bond to carbon (~126 kcal/mol), yet the high electronegativity of fluorine makes the ring highly susceptible to nucleophilic attack and unexpected side reactions like hydrodefluorination (HDF).

Optimizing temperature is not just about "heating it until it works." It is about navigating two competing failure modes:

  • Kinetic Traps (Temperature Too Low): The reaction stalls at the intermediate (e.g., Meisenheimer complex) or fails to overcome the activation energy (

    
    ) of C–F cleavage.
    
  • Thermodynamic Instability (Temperature Too High): Activation of the C–F bond by trace metals or base leads to defluorination, halogen scrambling ("halogen dance"), or polymerization.

This guide is structured to help you diagnose which regime you are in and how to exit it.

Decision Logic: Is Fluorine Your Target or Your Scaffold?

Before adjusting your heating block, determine your mechanistic pathway. The thermal rules for displacing fluorine are the inverse of those for retaining it.

Workflow Visualization

The following diagram illustrates the decision logic for temperature optimization based on the role of the fluorine atom.

FluorineOptimization Start Identify Role of Fluorine Role1 Fluorine is the Leaving Group (Intramolecular SNAr) Start->Role1 Role2 Fluorine is a Retained Substituent (Pd/Cu Catalysis or Friedel-Crafts) Start->Role2 SNAr_Issue Primary Challenge: High Activation Energy Role1->SNAr_Issue Cat_Issue Primary Challenge: Hydrodefluorination (HDF) Role2->Cat_Issue Temp_High Strategy: High Temp (>100°C) Polar Aprotic Solvent (DMSO/NMP) SNAr_Issue->Temp_High Standard Photo Strategy: Photothermal / Photoredox (If thermal degradation occurs) SNAr_Issue->Photo Stubborn Substrates Success1 Cyclized Product (F Displaced) Temp_High->Success1 Photo->Success1 Temp_Low Strategy: Moderate Temp (<80°C) Bulky Ligands / mild bases Cat_Issue->Temp_Low Scrambling Warning: Halogen Dance (Avoid T > -40°C for Lithiation) Cat_Issue->Scrambling If using Li-Base Success2 Cyclized Product (F Retained) Temp_Low->Success2 Scrambling->Success2

Caption: Decision matrix for thermal optimization based on the mechanistic role of the fluorine atom.

Scenario A: Fluorine as the Leaving Group (Intramolecular )

In this scenario, you are using the "Ortho-Effect" to form a heterocycle (e.g., benzofuran, indole, quinolone).

The Problem: The "Stalled Intermediate"

Fluorine is an excellent leaving group for


kinetically because it stabilizes the anionic Meisenheimer intermediate. However, the final step—breaking the strong C–F bond/re-aromatization—has a high barrier.
  • Symptom: You see consumption of starting material (SM) by LCMS, but the mass corresponds to the intermediate (SM + Nucleophile), not the cyclized product (SM + Nucleophile - HF).

  • Diagnosis: Temperature is too low to drive the elimination of fluoride.

Troubleshooting Q&A

Q: I am running at 80°C in DMF, but the reaction is sluggish. Should I increase to 140°C? A: Proceed with caution. While higher temperatures (120–150°C) are often required for unactivated fluoroarenes, thermal decomposition of the solvent becomes a risk.

  • Action: Switch solvent to NMP or Sulfolane (higher boiling points, more stable than DMF/DMSO at >130°C).

  • Action: Add a phase transfer catalyst (18-Crown-6) if using solid bases (K₂CO₃/CsF). This increases the effective basicity without raising the temperature, effectively lowering the

    
    .
    

Q: Can I lower the temperature requirement? A: Yes. If your substrate decomposes at the required cyclization temperature, consider Photothermal Conversion or Photoredox Catalysis . Recent studies indicate that localized heating via photothermal excitation can drive challenging Ar–F substitutions at lower bulk temperatures than traditional heating [1].

Scenario B: Fluorine as a Scaffold (Metal-Catalyzed Cyclization)

In this scenario, you are building a ring (e.g., via Pd-catalyzed C–H activation or Buchwald-Hartwig) and need the fluorine to stay on the ring.

The Problem: Hydrodefluorination (HDF)

Palladium and Copper catalysts can insert into the C–F bond (Oxidative Addition), especially at elevated temperatures (>100°C) or in the presence of reducing agents (hydrides, formates).

  • Symptom: You isolate the cyclized product, but the fluorine atom has been replaced by hydrogen.

  • Diagnosis: Temperature is too high relative to the catalyst's selectivity.

Troubleshooting Q&A

Q: I observe 15% defluorinated byproduct. How do I stop this? A: HDF is highly temperature-sensitive.

  • Mechanism: At high T,

    
    -hydride elimination or reductive elimination from a Pd-H species becomes competitive.
    
  • Fix: Lower the temperature by 20°C and change the ligand. Bulky biarylphosphine ligands (e.g., BrettPhos , RuPhos ) facilitate the desired C–C or C–N bond formation at lower temperatures (often <80°C) due to steric acceleration, preventing the smaller metal center from engaging the C–F bond [2].

Q: I'm using a base for cyclization. Does that matter? A: Yes. Strong bases at high temperatures promote HDF.

  • Fix: Switch from alkoxides (NaOtBu) to milder bases (K₃PO₄ or Cs₂CO₃) and use a non-protic solvent (Dioxane instead of Isopropanol). Protic solvents can serve as a hydrogen source for defluorination.

Experimental Protocols

Protocol A: The "Thermal Gradient" Screening (DoE)

Use this when establishing the baseline for a new fluorophenyl substrate.

Objective: Determine the window between reaction initiation and byproduct formation.

ParameterCondition A (Kinetic Check)Condition B (Standard)Condition C (Stress Test)
Temperature 40°C80°C120°C
Solvent THF or MeCN1,4-Dioxane or DMFNMP or DMSO
Time 4 Hours2 Hours1 Hour
Target Outcome <10% Conv. (No impurities)>80% Conv. (Clean)100% Conv. (Check for HDF)

Step-by-Step:

  • Prepare a stock solution of the substrate (0.1 M) and catalyst/base.

  • Aliquot into three sealed pressure vials.

  • Run in parallel heating blocks at specified temps.

  • Critical Analysis: Analyze via UPLC-MS. Look specifically for:

    • M-18 peaks: Indicates defluorination (loss of F, gain of H).

    • M+Nucleophile peaks: Indicates stalled intermediate (in

      
      ).
      
Protocol B: Preventing "Halogen Dance"

Use this if your cyclization involves lithiation of a fluorophenyl ring.

Context: Ortho-lithiated fluorobenzenes are unstable above -40°C. They undergo "Halogen Dance" (scrambling of the Li position) leading to regioisomers.

  • Cooling: Ensure internal temperature is -78°C (Dry ice/Acetone).

  • Addition: Add n-BuLi dropwise, maintaining internal temp < -70°C.

  • Cyclization: If the electrophile is internal, allow warming very slowly only after the anion is formed.

  • Quench: If the cyclization is spontaneous upon warming, ensure the quench happens before the mixture reaches 0°C to prevent polymerization.

Mechanistic Visualization: The Energy Landscape

Understanding the energy barriers allows you to choose the right temperature.

EnergyLandscape cluster_trap Kinetic Trap SM Starting Material (Fluorophenyl) TS1 TS1: Nucleophilic Attack (Med. Barrier) SM->TS1 T > 40°C Int Meisenheimer Complex (Stabilized by F) TS1->Int TS2 TS2: C-F Bond Break (HIGH Barrier) Int->TS2 T > 100°C (Rate Limiting Step) Prod Cyclized Product TS2->Prod

Caption: Reaction coordinate diagram for intramolecular SNAr. Note that TS2 (C-F cleavage) typically requires significantly higher thermal energy than the initial attack.

References

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates how localized photothermal heating overcomes the high activation barrier of Ar–F substitution (approx 35.2 kcal/mol) without bulk thermal degradation. URL:[Link]

  • Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates. Source: ChemRxiv. Context: Discusses the role of bulky ligands and temperature in controlling reductive elimination vs. side reactions in Pd-catalyzed systems involving fluorine. URL:[Link][1]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Source: NIH / PubMed Central. Context: Provides data on solvent polarity effects and specific rates of solvolysis for fluorophenyl compounds, relevant for optimizing

    
     conditions.
    URL:[Link]
    
  • Optimization of reaction conditions for Pd-catalyzed cyclization. Source: ResearchGate. Context: Case study showing optimization at 90°C in DCE for specific Pd-catalyzed cyclizations, highlighting the narrow window for success. URL:[Link]

Sources

Technical Support Center: Purification of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

[1][2][3]

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges in isolating high-purity 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1235439-86-7). As a key scaffold in PARP inhibitor synthesis (e.g., Niraparib analogs), the purity of this intermediate—specifically its stereochemical integrity—is critical for downstream biological activity.

Part 1: Stereochemical Purity (Cis/Trans Isomers)

Q1: I am observing a broad melting point range (e.g., 85–95°C) despite a clean NMR. What is happening?

Diagnosis: You likely have a mixture of cis- and trans- isomers.[1][2][3][4] Root Cause: The synthesis of 1,3-disubstituted cyclobutanes typically yields a thermodynamic or kinetic mixture of diastereomers. Unlike enantiomers, these are physical distinct compounds (diastereomers) with different melting points, solubilities, and biological activities.[2] A "clean" 1H NMR often overlaps, masking the ratio unless you look specifically at the methine protons on the cyclobutane ring.

Troubleshooting Protocol:

  • Diagnostic NMR: Run a 1H NMR in

    
     or 
    
    
    . Focus on the chemical shift of the proton at C-1 (alpha to the carboxyl) and C-3 (alpha to the phenyl).[1]
    • Insight: The cis and trans isomers usually exhibit distinct splitting patterns and slight chemical shift differences (

      
       ppm) due to the puckered conformation of the cyclobutane ring, which places substituents in pseudo-equatorial or pseudo-axial positions [1].
      
  • Separation Strategy:

    • Method A: Recrystallization (Scalable): The trans-isomer is often less soluble in non-polar solvents due to better crystal packing symmetry.[1][2]

      • Solvent System: Toluene or Hexane/Ethyl Acetate (4:1).[1][2][3]

      • Procedure: Dissolve crude acid in minimum hot Toluene.[1][2][3] Cool slowly to 4°C. The precipitate is usually enriched in the major isomer (often trans).

    • Method B: Column Chromatography:

      • Stationary Phase: Silica Gel (230-400 mesh).[2][3]

      • Mobile Phase: 1% Acetic Acid in Hexane/EtOAc (Gradient 10%

        
         30% EtOAc).[1][2][3]
        
      • Critical Step: The acetic acid is mandatory to suppress tailing of the carboxylic acid, allowing the two diastereomers to resolve as distinct spots (

        
         difference is usually 
        
        
        ).

Part 2: Chemical Impurities (Starting Materials & Byproducts)[1][2]

Q2: My sample contains unreacted 3-(4-fluorophenyl)cyclobutanone or neutral coupling byproducts. How do I remove them without chromatography?

Diagnosis: Presence of non-acidic organic impurities.[2][3][5][6] Solution: Exploiting the acidity of the carboxylic acid (

3

Protocol: Self-Validating Acid-Base Extraction

  • Step 1 (Solubilization): Dissolve crude mixture in Ethyl Acetate (EtOAc).[1][2][3]

  • Step 2 (Basification): Extract with 1M NaOH or sat.

    
     (
    
    
    ).[1][3][7]
    • Mechanism:[2][3][8][9] The carboxylic acid deprotonates to form the water-soluble sodium carboxylate.[3] Neutrals (ketones, decarboxylated byproducts) remain in the organic layer.

  • Step 3 (Partition): Separate layers.[1][2][3][9] Keep the Aqueous Layer.

    • Check: Wash the aqueous layer once more with fresh EtOAc to remove trapped neutrals.[3]

  • Step 4 (Acidification): Cool aqueous layer to 0°C. Slowly add 6M HCl until

    
    .
    
    • Observation: The product should precipitate as a white solid or oil out.[3]

  • Step 5 (Recovery): Extract the cloudy aqueous mixture with EtOAc (x3), dry over

    
    , and concentrate.
    

Visual Workflow (DOT Diagram):

AcidBaseExtractioncluster_layersPhase SeparationStartCrude Mixture(Acid + Neutrals)DissolveDissolve in EtOAcStart->DissolveExtractBaseExtract with 1M NaOH (aq)Dissolve->ExtractBaseOrgLayerOrganic Layer(Contains Neutrals/Ketones)ExtractBase->OrgLayerNeutrals stayAqLayerAqueous Layer(Contains Product as Salt)ExtractBase->AqLayerProduct migratesDiscard (Waste)Discard (Waste)OrgLayer->Discard (Waste)WashWash Aqueous with fresh EtOAcAqLayer->WashAcidifyAcidify Aqueous with 6M HCl(pH < 2)Wash->AcidifyExtractFinalExtract with EtOAcDry & ConcentrateAcidify->ExtractFinalFinalProductPurified Acid(Free of Neutrals)ExtractFinal->FinalProduct

Figure 1: Logic flow for removing neutral impurities via Acid-Base extraction.[1][2][3]

Part 3: Trace Impurities (Metals & Salts)[1][2]

Q3: The product is colored (yellow/brown) or has high ash content. How do I fix this?

Diagnosis: Trace transition metals (e.g., Pd, Ru from oxidation steps) or inorganic salts.[2] Root Cause: Fluorinated aromatics can coordinate with metals, making them "sticky" during standard workups.[2][3]

Troubleshooting Guide:

Impurity TypeDetection MethodRemoval Protocol
Palladium (Pd) Dark color / ICP-MSScavenger Resins: Treat organic solution with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) for 2 hours at 40°C. Filter.[1][2][3]
Ruthenium (Ru) Black specksCelite Filtration: Dissolve in DCM, filter through a pad of Celite 545.[2]
Inorganic Salts Residue on ignitionBack-Extraction: After final EtOAc extraction, wash the organic layer with Brine followed by Water .[2][3] Dry thoroughly with

(not

if water removal is critical).[1][2][3]

Part 4: Advanced Purification Decision Tree

Q4: Should I use Crystallization or Chromatography?

Use this logic flow to determine the most efficient path based on your current purity profile.

PurificationDecisionStartCrude 3-(4-F-phenyl)cyclobutane-1-COOHCheckPurityAnalyze Purity(NMR / HPLC)Start->CheckPurityHighNeutralsHigh Neutral Impurities(>5%)CheckPurity->HighNeutralsNeutrals DetectedIsomerIssueWrong Isomer Ratio(Cis/Trans mix)CheckPurity->IsomerIssueIsomer MixAcidBasePerform Acid-Base Extraction(See Part 2)HighNeutrals->AcidBaseAcidBase->CheckPurityRe-analyzeScaleCheckScale > 5g?IsomerIssue->ScaleCheckRecrystRecrystallization(Toluene or Hex/EtOAc)ScaleCheck->RecrystYes (Large Scale)ColumnColumn Chromatography(Silica + 1% AcOH)ScaleCheck->ColumnNo (Small Scale)FinalPure ProductRecryst->FinalColumn->Final

Figure 2: Decision matrix for selecting the optimal purification method.

References

  • Grygorenko, O. O., et al. (2020).[2][3] "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv. Available at: [Link] (Accessed via ChemRxiv Preprints).[1][2][3]

  • Organic Syntheses. (1971).[1][2][3][5] "3-Chlorocyclobutanecarboxylic Acid."[1][2][3][5][10] Organic Syntheses, Coll.[2][3][5][6][11] Vol. 6, p.271. Available at: [Link][1][2]

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 54347721, 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid."[2][3] PubChem. Available at: [Link][1][2]

  • Wuitschik, G., et al. (2010).[2][3] "Oxetanes as promising modules in drug discovery."[1][2][3] Angewandte Chemie International Edition, 49(48), 8993-8995.[1][2][3] (Cited for context on puckered ring physicochemical properties).

Technical Support Center: Solving Solubility Challenges of Fluorinated Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated cyclobutane carboxylic acids. This guide is designed to provide expert insights and practical, field-proven solutions to the unique solubility challenges presented by this important class of molecules. Cyclobutane motifs are increasingly utilized in drug discovery for their ability to confer unique structural and pharmacokinetic properties.[1][2] However, the inclusion of fluorine, while often beneficial for metabolic stability and binding affinity, can significantly alter physicochemical properties like aqueous solubility.

This resource moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Understanding the Core Challenge: The Physicochemical Impact of Fluorination

Fluorinated cyclobutane carboxylic acids present a distinct set of solubility challenges rooted in their molecular structure. Understanding these fundamentals is the first step to overcoming them.

Why is my fluorinated compound so poorly soluble?

The issue often stems from a combination of two key factors: the rigid, hydrophobic cyclobutane scaffold and the strong inductive effect of fluorine atoms.

  • Hydrophobicity of the Core Structure : The cyclobutane ring itself is a nonpolar, hydrocarbon structure. As with many carboxylic acids, water solubility decreases as the size of the hydrophobic portion of the molecule increases.[3]

  • The Inductive Effect of Fluorine : Fluorine is the most electronegative element, meaning it strongly pulls electron density towards itself. This is known as a negative inductive effect (-I effect).[4][5] When fluorine atoms are attached to the cyclobutane ring, they withdraw electron density from the carboxylic acid group. This has a profound impact on the acid's pKa.

How does fluorination affect the pKa of my carboxylic acid?

Fluorination significantly increases the acidity of the carboxylic acid, which means it lowers the pKa value.[6][7]

The Mechanism: The strength of an acid is determined by the stability of its conjugate base (the carboxylate anion, -COO⁻) after it donates a proton (H⁺).[5]

  • The electron-withdrawing fluorine atoms pull electron density away from the carboxylate group.

  • This disperses the negative charge over a larger area, stabilizing the carboxylate anion.[4][7]

  • A more stable conjugate base means the acid is more willing to donate its proton, resulting in a stronger acid and a lower pKa.[4]

The magnitude of this pKa shift depends on the number of fluorine atoms and their proximity to the carboxyl group; the effect diminishes with distance.[3][6]

Table 1: Illustrative pKa Comparison of Carboxylic Acids

Compound Structure Typical pKa Rationale
Butanoic Acid CH₃CH₂CH₂COOH ~4.82 Baseline non-fluorinated aliphatic acid.
4,4,4-Trifluorobutanoic Acid CF₃CH₂CH₂COOH ~4.16 Fluorine atoms are distant, so the inductive effect is moderate.[7]

| 2-Fluorobutanoic Acid | CH₃CH₂CHFCOOH | ~2.66 | Fluorine is on the alpha-carbon, exerting a strong inductive effect and significantly increasing acidity.[4] |

This fundamental shift in pKa is critical because it dictates how the molecule's solubility will behave in response to changes in pH.

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section provides direct answers and actionable protocols for common issues encountered in the lab.

Category 1: Initial Assessment & Characterization

Question: How do I accurately determine the aqueous solubility of my new compound?

Answer: A reliable solubility measurement is the foundation of your entire strategy. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8][9] It's crucial to ensure the system has reached equilibrium and that you are measuring the concentration of the truly dissolved drug, not a colloidal suspension.

dot

Caption: Workflow for the Shake-Flask Solubility Measurement.

Experimental Protocol: pH-Solubility Profiling

This protocol establishes how solubility changes across a physiologically relevant pH range.

Objective: To determine the solubility of the fluorinated cyclobutane carboxylic acid at pH 1.2, 4.5, and 6.8.[8]

Materials:

  • Your test compound

  • pH 1.2 buffer (e.g., 0.1 N HCl)[8]

  • pH 4.5 buffer (e.g., Acetate buffer)[8]

  • pH 6.8 buffer (e.g., Phosphate buffer)[8]

  • Validated analytical method (e.g., HPLC-UV)[10][11]

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation: Add an excess of the solid compound to separate vials for each pH buffer. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. For highly crystalline or poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.

  • Sample Separation: After equilibration, cease agitation and allow the vials to stand so that undissolved solids can settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.[8]

  • Analysis: Accurately dilute the clear filtrate with mobile phase or a suitable solvent. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method.[11]

  • Calculation: Determine the solubility in mg/mL or µg/mL for each pH point. The lowest value obtained across this range defines the compound's BCS solubility class.[8]

Category 2: Core Troubleshooting Strategies

Question: My compound's solubility is very low at acidic pH. What is the first thing I should try?

Answer: The first and most direct strategy is pH adjustment . Since your compound is a carboxylic acid, its solubility is highly pH-dependent.[12] The neutral, protonated form (R-COOH) that predominates at low pH (pH < pKa) is typically much less soluble than the ionized, deprotonated carboxylate form (R-COO⁻) that exists at higher pH (pH > pKa).[13]

Causality: By increasing the pH of the aqueous solution with a base, you shift the equilibrium from the less soluble acid to its highly soluble conjugate base salt, dramatically increasing the amount of compound that can dissolve.[12]

Practical Steps:

  • Based on your pH-solubility profile, identify the pH at which solubility starts to increase significantly. This is typically around the pKa of your acid.

  • For formulation purposes, prepare your solution by first dissolving the compound in a small amount of dilute base (e.g., 0.1 M NaOH) and then adjusting the pH back down to the desired final pH with a suitable buffer.

  • Caution: Be aware of the "common ion effect." If you are working in a buffer, high concentrations of certain ions can sometimes suppress the dissolution of a salt form.[14]

dot

Caption: Effect of pH on Carboxylic Acid Solubility.

Question: pH adjustment isn't sufficient or practical for my application. What's next?

Answer: Your next options are co-solvents or salt formation .

1. Co-Solvent Systems: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar or poorly soluble compounds.[15][16] This works by reducing the polarity of the overall solvent system, making it more favorable for the hydrophobic parts of your molecule.[17]

Common Co-solvents in Research & Development:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEG 300, PEG 400)[18]

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro screening

How to Screen for Co-solvents:

  • Prepare stock solutions of your compound in various neat co-solvents to determine its maximum solubility in each.

  • Prepare binary mixtures of water:co-solvent at different ratios (e.g., 90:10, 80:20, 70:30).

  • Use the shake-flask method to determine the solubility of your compound in each mixture.

  • Plot solubility vs. % co-solvent to find the optimal system for your needs, balancing solubility enhancement with potential toxicity or downstream assay interference.

2. Salt Formation: Converting the carboxylic acid into a stable, solid salt form is one of the most powerful and common methods to dramatically increase aqueous solubility and dissolution rate.[14][19] Salt formation can lead to solubility increases of 100- to 1000-fold.[20]

How it Works: You react your acidic drug with a basic counter-ion to form an ionic salt. This salt is a pre-ionized form of your molecule, so it readily dissociates in water, bypassing the dissolution limitations of the neutral acid form.[21]

Table 2: Common Counter-ions for Salt Formation with Carboxylic Acids

Counter-ion Type Examples Key Considerations
Inorganic Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺) Often produce highly soluble salts. May be hygroscopic.[22]
Amine-based Tromethamine (Tris), Meglumine, Diethanolamine Can offer a range of solubility and stability profiles.[23]

| Amino Acids | Arginine, Lysine | Biocompatible options that can lead to stable, crystalline salts. |

Protocol: Exploratory Salt Screening

  • Dissolve your fluorinated cyclobutane acid in a suitable organic solvent (e.g., ethanol, acetone).

  • In a separate vessel, dissolve an equimolar amount of a selected base (e.g., NaOH, tromethamine) in the same or a miscible solvent.

  • Slowly add the basic solution to the acidic solution while stirring.

  • If a precipitate forms, this may be your salt. Cool the mixture to maximize precipitation.

  • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting solid (e.g., by melting point, DSC, XRPD) to confirm it is a new crystalline form and not just the starting material.

  • Determine the aqueous solubility of the new salt form using the shake-flask method.

Question: What if my compound is still not soluble enough even with pH and co-solvents?

Answer: If you are still facing challenges, you can explore the use of surfactants . Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[24] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively increasing its apparent solubility in the aqueous medium.

Common Pharmaceutical Surfactants:

  • Polysorbates (Tween® 20, Tween® 80)

  • Sodium Dodecyl Sulfate (SDS)

  • Cremophor® EL

This approach is widely used in formulation development but requires careful consideration of the surfactant's compatibility with your intended application (e.g., cell-based assays vs. in vivo studies).[24]

Part 3: Summary of Troubleshooting Strategies

dot

G Start Start: Poor Aqueous Solubility of Fluorinated Cyclobutane Acid Measure Perform pH-Solubility Profile (pH 1.2 - 6.8) Start->Measure CheckIonizable Is solubility significantly higher at pH > pKa? Measure->CheckIonizable AdjustpH Strategy 1: pH Adjustment (Use buffers or basic excipients) CheckIonizable->AdjustpH Yes CoSolvent Strategy 2: Co-Solvent Screening (PEG, PG, Ethanol) CheckIonizable->CoSolvent No CheckSufficient Is solubility now sufficient? AdjustpH->CheckSufficient CheckSufficient->CoSolvent No End Goal Achieved: Solubilized Compound CheckSufficient->End Yes SaltScreen Strategy 3: Salt Formation (Na+, K+, Tromethamine) CoSolvent->SaltScreen Surfactant Advanced Strategy: Surfactant Systems (e.g., Tween, SDS) SaltScreen->Surfactant

Caption: Decision workflow for solubilizing fluorinated cyclobutane acids.

References
  • Benchchem.
  • Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (PMC).
  • Frenkel, O. Solving solubility issues in modern APIs. (Teva API).
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • ScholarWorks. (2023).
  • PharmaBlock.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (Aston Research Explorer).
  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. (PubMed).
  • WuXi AppTec DMPK. (2024).
  • World Health Organiz
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Lund University Publications.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (International Journal of Pharmaceutical, Chemical, and Biological Sciences).
  • The Role of Surfactants in Solubiliz
  • SDSU Chemistry. Chapter 13 Carboxylic Acids.
  • Techniques for Improving Solubility. (International Journal of Medical Science and Dental Research).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. (PubMed).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (Int J Pharm Chem Anal).
  • Salt Formation to Improve Drug Solubility | Request PDF.

Sources

Technical Guide: Flash Chromatography Conditions for Polar Cyclobutane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Polarity Paradox

Purifying cyclobutane carboxylic acids presents a dual challenge in flash chromatography: molecular size and functional polarity .

  • The Polarity Challenge: Cyclobutane rings are small, hydrophobic scaffolds, but the carboxylic acid moiety (

    
    ) dominates the physicochemical behavior, making the molecule highly polar and acidic (pKa 
    
    
    
    4.8). On standard normal-phase silica, these protons interact aggressively with surface silanols (
    
    
    ), leading to severe peak tailing and irreversible adsorption.
  • The Detection Challenge: Unlike aromatic compounds, the cyclobutane ring lacks a strong UV chromophore. Unless the molecule has aryl substituents, standard UV detection (254 nm) will fail, necessitating alternative detection methods (ELSD, MS, or low-UV monitoring at 210–215 nm).

The Core Directive: For small, polar acids, Reverse Phase (C18) is generally the superior first-choice methodology over Normal Phase (Silica), provided the compound is water-soluble or soluble in polar organic solvents.

Method Selection & Decision Logic

Do not default to Hexane/Ethyl Acetate. Use the following logic flow to select your stationary phase.

MethodSelection Start Start: Cyclobutane Acid Purification SolubilityCheck Solubility Check: Is sample soluble in Water/MeOH? Start->SolubilityCheck RP_Path Primary Choice: Reverse Phase (C18) SolubilityCheck->RP_Path Yes (Preferred) NP_Path Secondary Choice: Normal Phase (Silica) SolubilityCheck->NP_Path No (Lipophilic Side Chains) RP_Details Condition: C18 or C18Aq Mobile Phase: H2O/MeCN + 0.1% Formic Acid Prevents phase collapse RP_Path->RP_Details NP_Details Condition: Silica Gel Mobile Phase: DCM/MeOH + 1% Acetic Acid *High risk of tailing* NP_Path->NP_Details

Figure 1: Decision matrix for selecting the stationary phase based on solubility and polarity.

Detailed Protocols

Protocol A: Reverse Phase (C18) – The "Gold Standard"

Recommended for: Free acids, highly polar cyclobutanes, and samples prone to streaking on silica.

Scientific Rationale: Reverse phase chromatography utilizes a non-polar stationary phase.[1] By using an acidic mobile phase, we suppress the ionization of the carboxylic acid (


). This ensures the molecule remains neutral, increasing its retention on the hydrophobic C18 chains and resulting in sharp, symmetrical peaks.
ParameterSpecificationNotes
Column C18 or C18Aq (Aqueous)Use "Aq" variants if starting >95% water to prevent phase collapse [1].
Solvent A Water + 0.1% Formic Acid (or TFA)TFA gives sharper peaks but suppresses MS signals. Formic acid is MS-friendly.[2]
Solvent B Acetonitrile + 0.1% Formic AcidMethanol can be used but generates higher backpressure.
Gradient 0% B to 50% BSmall polar acids elute early. A shallow gradient prevents co-elution with the void volume.
Loading Liquid (Water/DMSO) or Dry Load (C18)Do not load in pure MeOH/MeCN; this causes "breakthrough" (elution in void).
Detection ELSD or UV 210-215 nmCyclobutane has weak absorbance. ELSD is universal.

Step-by-Step Workflow:

  • Equilibration: Flush column with 100% Solvent A for 3–5 Column Volumes (CV).

  • Sample Prep: Dissolve sample in minimum volume of 50:50 Water:DMSO. If insoluble, adsorb onto C18 silica (Dry Load).

  • Scouting Run: Run a fast gradient (0–100% B over 10 mins) to locate the peak.

  • Optimization: If peak elutes < 2 CV (void volume), switch to C18Aq and hold at 0% B for 2 minutes before starting gradient.

Protocol B: Normal Phase (Silica) – The "Alternative"

Recommended for: Cyclobutane esters, protected acids, or lipophilic derivatives.

Scientific Rationale: Standard silica is slightly acidic. Without a modifier, cyclobutane acids will hydrogen-bond to silanols, causing severe tailing. You must add a stronger acid to the mobile phase to occupy these silanol sites and keep the analyte in its protonated form.

ParameterSpecificationNotes
Column High-Performance Spherical SilicaIrregular silica has higher activity and worse tailing.
Solvent A Dichloromethane (DCM)Hexane is often too non-polar for free acids.
Solvent B Methanol (MeOH)High polarity to elute acids.
Modifier 1% Acetic Acid Add to both Solvent A and B to maintain constant pH.
Gradient 0% to 10% MeOHAcids typically elute quickly once MeOH is introduced.

Critical Warning: Do not use >10-15% Methanol in DCM on standard silica columns if possible; silica can dissolve slightly, contaminating fractions. If high polarity is needed, switch to Protocol A (Reverse Phase).

Troubleshooting Center (Q&A)

Issue 1: Peak Tailing & Streaking

Q: My cyclobutane acid elutes as a smear across 10 fractions on silica. How do I fix this?

A: This is classic "silanol interaction." The acidic protons on your molecule are sticking to the silica surface.

  • Immediate Fix: Add 1% Acetic Acid or 0.1% Formic Acid to both your mobile phase solvents.

  • Systemic Fix: Switch to Reverse Phase (Protocol A). Silica is inherently difficult for free small-molecule acids.

Issue 2: Early Elution (Void Volume)

Q: On C18, my product comes out immediately with the solvent front.

A: Your compound is too polar for the initial gradient conditions, or "Phase Collapse" has occurred.

  • The Fix (Dewetting): Standard C18 chains "collapse" (fold over) in 100% water, losing surface area. Use a C18Aq (Aqueous) column designed to stay wetted in 100% water [1].

  • The Fix (Loading): Did you inject the sample dissolved in 100% MeOH or MeCN? This acts as a strong solvent plug, carrying the sample through the column. Dissolve in water or weak buffer, or use Dry Loading.

Issue 3: Detection Failure

Q: I see spots on my TLC plate (stained with KMnO4), but the flash system shows no peaks.

A: Cyclobutane rings do not absorb UV at 254 nm.

  • Solution: Change UV detection wavelength to 210 nm or 215 nm (monitoring the carbonyl bond).

  • Better Solution: Use an ELSD (Evaporative Light Scattering Detector) if available.[3] It detects any non-volatile compound regardless of optical properties.

Issue 4: Sample Recovery

Q: I loaded 100mg but recovered only 60mg. Where did it go?

A: Small polar acids can sublime or co-evaporate if dried down under high vacuum and heat.

  • Check: Are you using a high-vacuum pump? Cyclobutane carboxylic acid has a boiling point, but small derivatives can be volatile.

  • Check: Did it bind permanently to the silica? (See Issue 1). Flush the silica column with 10% MeOH w/ 1% Acetic Acid to strip remaining material.

Visual Troubleshooting Logic

Troubleshooting Problem Problem Observed Tailing Peak Tailing (Shark Fin Shape) Problem->Tailing Fronting Peak Fronting (Early Elution) Problem->Fronting NoPeak No Peak Detected Problem->NoPeak Sol_Tailing Add 1% Acetic Acid to Mobile Phase Tailing->Sol_Tailing Sol_Fronting Check Injection Solvent (Is it too strong?) Fronting->Sol_Fronting Sol_NoPeak Switch UV to 210nm or use ELSD NoPeak->Sol_NoPeak

Figure 2: Rapid diagnostic flow for common chromatographic anomalies.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN82. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography? The Flash Blog. Retrieved from [Link]

  • Agilent Technologies. (2009).[4] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry Guidelines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, a molecule of interest in medicinal chemistry due to its constrained cyclobutane scaffold and fluorinated aromatic moiety, presents a unique analytical challenge. This guide provides an in-depth analysis of its ¹H NMR spectrum, benchmarked against other key spectroscopic techniques. We will delve into the causality behind experimental choices and spectral interpretation, offering a robust framework for the characterization of this and similar substituted cyclobutane systems.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons is unparalleled. For a molecule like 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, ¹H NMR is indispensable for confirming the substitution pattern and the relative stereochemistry of the substituents on the cyclobutane ring.

Predicted ¹H NMR Spectrum

In the absence of publicly available experimental data, a predicted ¹H NMR spectrum was generated using advanced computational algorithms (ACD/Labs Percepta, ChemDraw).[1][2][3][4][5][6][7][8][9][10][11] The predicted chemical shifts (δ), multiplicities, and coupling constants (J) provide a solid foundation for our analysis.

Table 1: Predicted ¹H NMR Data for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-1 (Methine)3.20 - 3.35Quintet8.51H
H-3 (Methine)3.55 - 3.70Quintet8.81H
H-2/H-4 (Methylene, cis to COOH)2.55 - 2.70Multiplet-2H
H-2/H-4 (Methylene, trans to COOH)2.30 - 2.45Multiplet-2H
Aromatic (ortho to F)7.25 - 7.35Multiplet (dd)8.5, 5.52H
Aromatic (meta to F)6.95 - 7.05Multiplet (t)8.72H
Carboxylic Acid10.0 - 12.0Broad Singlet-1H
In-Depth Spectral Interpretation

The predicted ¹H NMR spectrum reveals a complex interplay of electronic and conformational effects. The cyclobutane ring is not planar but exists in a puckered conformation, leading to non-equivalent axial and equatorial protons on the methylene carbons.[12][13][14][15][16]

  • Aromatic Region (δ 6.95 - 7.35): The signals for the 4-fluorophenyl group are expected to appear as two multiplets, characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will be coupled to both the meta protons and the ¹⁹F nucleus, resulting in a doublet of doublets. The meta protons will appear as a triplet due to coupling with the two ortho protons.

  • Methine Protons (H-1 and H-3, δ 3.20 - 3.70): These protons are significantly deshielded due to the electron-withdrawing effects of the carboxylic acid and the fluorophenyl group, respectively. Their multiplicity is predicted as a quintet due to coupling with the four neighboring methylene protons. The exact chemical shift and coupling constants are highly dependent on the cis/trans stereochemistry of the molecule.

  • Methylene Protons (H-2/H-4, δ 2.30 - 2.70): The four methylene protons are diastereotopic and will appear as complex multiplets. The non-planarity of the cyclobutane ring results in different chemical environments for the protons cis and trans to the substituents.[17] Generally, protons that are cis to an electron-withdrawing group are more deshielded.

  • Carboxylic Acid Proton (δ 10.0 - 12.0): This proton is highly deshielded and appears as a broad singlet. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is the cornerstone of structural elucidation, a comprehensive characterization relies on a multi-technique approach. Below, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Table 2: Comparison of Spectroscopic Methods for the Analysis of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

TechniquePredicted Data/Expected ObservationsInsights ProvidedAdvantagesLimitations
¹³C NMR Aromatic (C-F): ~162 ppm (d, ¹JCF ≈ 245 Hz); Aromatic (ipso-C): ~140 ppm; Aromatic (CH): ~128 ppm (d, ²JCF ≈ 8 Hz), ~115 ppm (d, ³JCF ≈ 21 Hz); Carbonyl (COOH): ~178 ppm; Methine (C-1, C-3): ~45-55 ppm; Methylene (C-2, C-4): ~30-35 ppm.[18][19][20]Carbon framework, presence of quaternary carbons, and C-F coupling.Provides a direct count of non-equivalent carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 194. Fragmentation patterns would likely include loss of COOH (m/z 149), and cleavage of the cyclobutane ring.[21]Molecular weight and fragmentation pathways, confirming elemental composition.High sensitivity, provides molecular formula with high-resolution MS.Isomers may not be distinguishable without tandem MS.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), C-F stretch (~1220-1240 cm⁻¹), Aromatic C=C stretches (~1600, 1500 cm⁻¹).[22]Presence of key functional groups (carboxylic acid, aromatic ring, C-F bond).Fast, non-destructive, and provides a functional group "fingerprint".Provides limited information on the carbon skeleton and stereochemistry.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, standardized experimental protocols are essential.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum on a Bruker spectrometer.[23][24][25][26][27]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition (Bruker TopSpin):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Tune and match the probe for ¹H.

    • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., 'zg30'). Set the number of scans (e.g., 16) and receiver gain.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate the signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Workflow

A clear workflow is crucial for systematic analysis.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock Insert Sample shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate analyze Spectral Analysis integrate->analyze C13_NMR 13C NMR analyze->C13_NMR MS Mass Spectrometry analyze->MS FTIR FT-IR analyze->FTIR

Caption: Workflow for the spectroscopic analysis of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid.

Conclusion

The structural elucidation of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid necessitates a multi-faceted spectroscopic approach, with ¹H NMR at its core. The predicted ¹H NMR spectrum, characterized by complex multiplets for the cyclobutane protons and distinct signals for the aromatic and carboxylic acid moieties, provides a wealth of structural information. When integrated with data from ¹³C NMR, mass spectrometry, and FT-IR, a comprehensive and unambiguous characterization can be achieved. This guide serves as a robust framework for researchers, enabling them to confidently tackle the analysis of this and other structurally related molecules, thereby accelerating the pace of drug discovery and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PerkinElmer Informatics. (n.d.). ChemDraw. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictors. SoftwareOne. Retrieved from [Link]

  • American Chemical Society. (2007). ACD/HNMR Predictor and ACD/CNMR Predictor. Journal of the American Chemical Society, 129(16), 5284-5284.
  • ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo [Video]. YouTube. [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. Retrieved from [Link]

  • Capilano University. (n.d.). Chem 200/201 ACD/Labs NMR Software. Retrieved from [Link]

  • Revvity Signals Support. (2023, November 25). ChemDraw: How to change the solvent in the 1H NMR prediction. Retrieved from [Link]

  • Slideshare. (n.d.). 1 h nmr spectrum using chemdraw. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mestrelab Predictor. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Retrieved from [Link]

  • Modgraph Consultants. (n.d.). NMRPredict Server-Based. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Modgraph Consultants. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Reddit. (2019, August 15). Any idea why MestreNova won't let me predict NMR spectra? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
  • University of Lethbridge. (n.d.). Basic 1D NMR Training Manual for the Bruker 300 MHz NMR Spectrometer. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • NanoValid. (2016). Nuclear magnetic resonance (NMR)
  • Decatur, J. (2020). 1D Proton NMR on Bruker NMRs. Vassar College.
  • ScholarWorks. (2023).
  • Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.
  • University of South Carolina. (n.d.). Bruker Topspin NMR Training Manual. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.).
  • R-NMR. (n.d.).
  • University of Cambridge. (n.d.).
  • PubChem. (n.d.). 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chen, D. Y. K., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 825–837.
  • University of Florida. (n.d.).
  • Defense Technical Information Center. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutylcarboxylic acid. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8.
  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes.
  • PubChem. (n.d.). 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.
  • Bak, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • EPG Pathshala. (2018, May 24). Conformational analysis of cycloalkanes [Video]. YouTube.
  • Chemistry Simplified. (2023, February 22). Conformational Analysis of cycloalkanes from three to six member ring: Stereoismerism [Video]. YouTube.
  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes.
  • NIST. (n.d.). Cyclobutane, octafluoro-. NIST Chemistry WebBook.

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19F NMR Comparison Guide: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Shifts of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorine Advantage in Scaffold Validation

In medicinal chemistry, the 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid scaffold represents a critical bioisostere for phenylacetic acid derivatives, offering improved metabolic stability and conformational restriction. However, its synthesis often yields complex mixtures of stereoisomers (cis/trans) and defluorinated or over-oxidized impurities.

While 1H NMR is the gold standard for structural assignment (coupling constants), it often suffers from signal overlap in the cyclobutane region (2.0–3.5 ppm). 19F NMR offers a superior, high-throughput alternative for purity profiling and impurity quantification due to its 100% natural abundance, high sensitivity (83% of 1H), and wide chemical shift dispersion.

This guide compares the 19F NMR performance of the target compound against its critical impurities and isomers, providing a self-validating protocol for your analytical workflow.

Comparative Technical Analysis

Chemical Shift Fingerprinting: Target vs. Impurities

The 4-fluorophenyl moiety serves as a sensitive reporter of the electronic environment. The table below contrasts the target compound with common synthetic impurities.

Table 1: 19F NMR Chemical Shift Comparison (Relative to CFCl₃)

CompoundStructurePredicted Shift (δ, ppm)*Electronic EnvironmentDetection Priority
Target Compound 3-(4-F-Ph)-cyclobutane-COOH -115.5 to -118.0 Alkyl-substituted (Cyclobutane ring)Primary Signal
Impurity A 4-Fluorobenzoic acid-106.0 ± 0.5Electron-withdrawing (Direct COOH)High (Oxidative byproduct)
Impurity B 4-Fluorophenylacetic acid-116.5 ± 0.5Alkyl-substituted (Methylene bridge)Medium (Homolog impurity)
Impurity C Fluorobenzene-113.15Neutral (Aromatic H)Low (Solvent/Starting material)
Impurity D 4-Fluorobenzaldehyde-103.5 ± 0.5Strongly Electron-withdrawing (CHO)High (Intermediate)
  • Note: Shifts are solvent-dependent. Values typically shift downfield (become less negative) by 1–2 ppm in polar aprotic solvents like DMSO-d6 compared to CDCl3.

Isomer Differentiation: Cis vs. Trans

A common misconception is that 19F NMR is the primary tool for cis/trans assignment in this molecule. Because the fluorine atom is located on the phenyl ring—seven bonds away from the carboxylic acid stereocenter—the through-space electronic perturbation is minimal.

Comparison of Analytical Methods for Stereochemistry:

Feature19F NMR 1H NMR Recommendation
Resolution Low (Δδ < 0.1 ppm between isomers)High (Distinct coupling constants)Use 1H NMR for assignment.[1]
Quantification Excellent (No overlap with solvent/impurities)Moderate (Cyclobutane overlap)Use 19F NMR for ratio quantification if peaks are resolved.
Speed Fast (High sensitivity, no water suppression needed)StandardUse 19F NMR for fraction screening.

Expert Insight: To distinguish cis from trans using 19F NMR, use a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or run the spectrum in a chiral solvent to amplify the magnetic environment differences.

Workflow Visualization

The following diagrams illustrate the logical decision-making process for validating this compound.

Analytical Decision Tree

This logic flow ensures you use the correct modality for the specific analytical question (Purity vs. Stereochemistry).

AnalysisLogic Start Start: Crude Reaction Mixture Q1 Question: What is the Purity? Start->Q1 Q2 Question: What is the Cis/Trans Ratio? Start->Q2 Method19F Run 19F NMR (Proton Decoupled) Q1->Method19F High Specificity Method1H Run 1H NMR (High Field >400MHz) Q2->Method1H Structural Resolution Analysis19F Analyze -100 to -120 ppm Region Method19F->Analysis19F Analysis1H Analyze Cyclobutane Region (2.0-3.5 ppm) Method1H->Analysis1H ResultPurity Identify Impurities (Benzoic/Acetic analogs) Analysis19F->ResultPurity ResultRatio Calculate J-Coupling (Cis > Trans) Analysis1H->ResultRatio

Caption: Decision matrix for selecting 19F vs 1H NMR based on analytical goals (Purity vs. Isomerism).

19F qNMR Protocol Workflow

A self-validating loop for quantitative purity assessment.

ProtocolFlow Step1 1. Sample Prep 10mg Sample + Internal Std (TFT) Step2 2. Parameter Setup D1 > 5x T1 (approx 20s) SW = 200 ppm Step1->Step2 Step3 3. Acquisition 1H-Decoupled (IG) NS = 64 Step2->Step3 Step4 4. Processing Baseline Correction Integration Step3->Step4 Validation Check: S/N > 150:1? Step4->Validation Validation->Step3 No (Increase NS) End Final Report Validation->End Yes (Report Purity)

Caption: Step-by-step 19F qNMR workflow ensuring data integrity and relaxation compliance.

Experimental Protocol: 19F qNMR for Purity

Objective: Determine the absolute purity of 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid avoiding 1H spectral overlap.

Materials
  • Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT, δ -63.72 ppm) or 4-Fluoro-nitrobenzene (δ -105 ppm). Note: Ensure IS peak does not overlap with expected impurity regions.
    
Step-by-Step Methodology
  • T1 Relaxation Measurement (Prerequisite):

    • Run an Inversion Recovery experiment.

    • The T1 for the 4-fluorophenyl group is typically 2–4 seconds.

    • Rule: Set Relaxation Delay (D1) =

      
       (approx. 15–20 seconds) to ensure 99.3% magnetization recovery for quantitative accuracy.
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is proportional to concentration, while decoupling protons to simplify the spectrum into singlets.

    • Spectral Width: -50 ppm to -150 ppm (covers IS and Target).

    • Center Frequency (O1P): -100 ppm.

    • Scans (NS): 32 or 64 (High sensitivity of F19 allows fewer scans).

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz).

    • Phase correction: Manual (Automatic phasing often fails with broad baselines).

    • Baseline Correction: Polynomial (ABS) is critical for accurate integration.

  • Self-Validation Check:

    • If the integral of the target peak (-117 ppm) shows "roofing" or asymmetry, check for co-eluting cis/trans isomers.

    • If the baseline is rolling, increase the spectral width and re-acquire.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Rosen, M. et al. (2013). New Frontiers and Developing Applications in 19F NMR. National Institutes of Health (NIH). Link

  • University of Colorado Boulder . 19F NMR Reference Standards and Chemical Shift Tables. Link

  • Alfa Chemistry . 19F NMR Chemical Shift Table - Organofluorine. Link

Sources

Comparative Guide: Biological Activity of Fluoro- vs. Chloro-Phenyl Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclobutane ring serves as a critical "conformationally restricted" bioisostere, often replacing flexible alkyl chains or phenyl rings to lock pharmacophores into active conformations.[1] When a phenyl ring attached to a cyclobutane scaffold is modified with halogens—specifically Fluorine (F) versus Chlorine (Cl)—the biological outcome is governed by three distinct vectors: steric occupancy , electronic modulation , and metabolic stability .

This guide objectively compares these two modifications, synthesizing data on physicochemical properties, binding affinities, and metabolic profiles.[2]

Key Takeaway:

  • Fluoro-phenyl cyclobutanes are preferred for blocking metabolic hotspots (para-position) without altering steric bulk, often maintaining high target selectivity.

  • Chloro-phenyl cyclobutanes typically drive higher potency via enhanced lipophilicity and specific halogen-bonding interactions but carry a higher risk of toxicity and lower metabolic stability.

Physicochemical & Structural Profiling[2][3][4]

The choice between F and Cl on a phenyl-cyclobutane scaffold is rarely arbitrary. It fundamentally alters the ligand's interaction with the biological target.

Table 1: Comparative Physicochemical Metrics
FeatureFluoro-Phenyl CyclobutaneChloro-Phenyl CyclobutaneImpact on Bioactivity
Van der Waals Radius 1.47 Å (Mimics Hydrogen)1.75 Å (Mimics Methyl)F fits tight pockets; Cl requires hydrophobic clefts.
Electronegativity (Pauling) 3.98 (Highest)3.16F strongly polarizes the ring, affecting pKa of nearby amines; Cl has a milder electronic pull.
C-X Bond Strength ~485 kJ/mol~327 kJ/molF is metabolically inert; Cl is stable but can be oxidative labile under specific P450 conditions.
Lipophilicity (

logP)
+0.14 (approx.)+0.71 (approx.)Cl significantly increases membrane permeability and non-specific binding.
Halogen Bonding Weak/NegligibleStrongCl can form directed interactions with carbonyl backbone oxygens in the active site.

Data derived from general medicinal chemistry principles and halogen bioisosterism reviews [1][3].

Mechanistic Deep Dive: The "Switch" Effect

Metabolic Blocking vs. Lipophilic Anchoring

The cyclobutane ring imposes a "pucker" conformation (approx. 20-30°), orienting the phenyl ring into a specific vector.

  • The Fluoro Advantage (Metabolic Blockade): In 1-phenylcyclobutanamines (analogs of antidepressants like sibutramine or phenethylamines), the para-position of the phenyl ring is a primary site for Cytochrome P450 hydroxylation. Substituting H with F blocks this metabolism due to the high C-F bond energy (485 kJ/mol) without incurring a steric penalty that might disrupt receptor binding [10].

  • The Chloro Advantage (The "Anchor" Effect): Chlorine is large enough to fill hydrophobic pockets that F cannot. In dopamine transporter (DAT) inhibitors, a para-chloro substitution often increases potency by 2-10 fold compared to F. This is attributed to the "Chlorine Effect," where the atom acts as a lipophilic anchor, displacing water from the binding pocket and increasing entropy-driven binding [3][11].

Conformational Restriction

Cyclobutanes are unique; they are not planar. They exist in a puckered conformation to relieve torsional strain.

  • F-Substitution: Due to its small size, F rarely alters the preferred puckering angle of the cyclobutane ring.

  • Cl-Substitution: The steric bulk of Cl (similar to a methyl group) can force the phenyl ring to rotate or the cyclobutane to adopt a specific pucker to minimize steric clash with the cyclobutane protons (1,3-diaxial interactions). This can "freeze" the molecule into a bioactive (or inactive) conformation [4].

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for a medicinal chemist choosing between F and Cl modifications on a phenyl-cyclobutane scaffold.

SAR_Logic Start Phenyl-Cyclobutane Scaffold Optimization Metabolism Is the Phenyl ring rapidly metabolized? Start->Metabolism PocketSize Is the binding pocket sterically restricted? Metabolism->PocketSize Yes Potency Is Potency or Selectivity the goal? Metabolism->Potency No F_Choice Select FLUORO (F) • Blocks P450 metabolism • Low steric penalty • Maintains polarity PocketSize->F_Choice Tight Pocket Cl_Choice Select CHLORO (Cl) • Fills hydrophobic void • Increases logP • Potential Halogen Bond PocketSize->Cl_Choice Large/Hydrophobic Pocket Potency->F_Choice Selectivity needed Potency->Cl_Choice Raw Potency needed

Figure 1: Decision Logic for Halogen Substitution on Cyclobutane Scaffolds.

Experimental Protocols

To validate the biological difference, one must first synthesize the distinct analogs and then assay them. The following protocols are grounded in recent photoredox and cycloaddition methodologies [6][7].

Synthesis: [2+2] Cycloaddition (The Standard Route)

This method is preferred for generating 1,3-substituted cyclobutanes with high diastereoselectivity.

Reagents:

  • Substrate: 4-Fluoro-styrene vs. 4-Chloro-styrene.

  • Reagent: Phenyl 2,3-butadienoate (Allenoate).[3]

  • Catalyst: EtAlCl2 (Lewis Acid).

Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve the specific styrene (F or Cl variant, 1.0 equiv) in anhydrous CH2Cl2 (0.2 M).

  • Activation: Cool to -78°C. Add EtAlCl2 (1.0 M in hexanes, 0.2 equiv) dropwise. Stir for 10 mins.

  • Addition: Add Phenyl 2,3-butadienoate (1.2 equiv) slowly to the mixture.

  • Reaction: Allow the mixture to warm to -40°C and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Note: The Cl-variant may react slightly slower due to steric hindrance compared to the F-variant.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Purification: Extract with DCM, dry over MgSO4, and purify via silica gel chromatography.

Validation: Confirm structure via 1H-NMR. The cyclobutane protons will show distinct splitting patterns (multiplets at


 2.0–3.5 ppm). The F-analog will show 19F-NMR signal around -110 ppm [7].
Biological Assay: Monoamine Uptake Inhibition

To compare bioactivity (e.g., for antidepressant potential), a neurotransmitter uptake assay is standard [11].

Protocol:

  • Cell Line: HEK293 cells stably expressing human Dopamine Transporter (hDAT).

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates coated with Poly-D-Lysine.

  • Treatment: Incubate cells with the F-phenyl or Cl-phenyl cyclobutane analog (concentration range: 1 nM to 10

    
    M) for 15 mins at 37°C in Krebs-Ringer buffer.
    
  • Uptake: Add [3H]-Dopamine (20 nM final concentration). Incubate for 5 mins.

  • Termination: Aspirate buffer and wash 3x with ice-cold buffer to stop uptake.

  • Lysis: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log(concentration) vs. % uptake to determine IC50.

Expected Outcome:

  • Cl-Analog: Typically shows lower IC50 (higher potency) if the pocket allows, driven by lipophilicity (

    
    logP +0.7).
    
  • F-Analog: May show slightly higher IC50 but improved metabolic stability (measured in a parallel microsomal stability assay).

Synthesis Workflow Visualization

Synthesis_Workflow Styrene 4-X-Styrene (X = F or Cl) Cycloaddition [2+2] Cycloaddition (Kinetic Control) Styrene->Cycloaddition Allenoate Phenyl Allenoate Allenoate->Cycloaddition LewisAcid EtAlCl2 (-78°C) LewisAcid->Cycloaddition Catalyst Workup Quench & Purification Cycloaddition->Workup Product 1,3-Substituted Cyclobutane Workup->Product

Figure 2: Lewis Acid-catalyzed [2+2] synthesis of phenyl cyclobutanes [7].

References

  • Haufe, G., & Leroux, F. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. NIH/PMC. 4[5]

  • Nichols, D. E., et al. (2006). 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues.[6] PubMed. 6

  • Grygorenko, O. O., et al. (2025). Cyclobutanes in Small-Molecule Drug Candidates.[7][8] PMC. 1[5][8]

  • Mykhailiuk, P. K. (2025).[2] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. 9

  • Yanai, H., et al. (2025).[2] Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery.[10] Chemical Asian Journal.[2] 2

  • RSC Publishing. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade.[7][8] Chemical Science. 8

  • Conner, M. L., & Brown, M. K. (2016).[3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[3] J. Org.[3] Chem. 3

  • Mykhailiuk, P. K. (2025). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. 10

  • Demirci, B., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.[11] PMC. 11

  • Asif, M. (2016).[12] Biological Potential of FluoroBenzene Analogs.[12] JSciMed Central. 12[5]

  • Mishra, A., et al. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance. PubMed. 13

Sources

Spectral Fingerprinting: Distinguishing Carboxylic Acid and Fluorophenyl Moieties via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Carboxylic Acid and Fluorophenyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and materials science, the coexistence of carboxylic acid and fluorophenyl groups is common, particularly in the design of lipophilic bioisosteres and non-steroidal anti-inflammatory drugs (NSAIDs). However, their simultaneous identification presents a significant spectroscopic challenge: the "fingerprint region" (1000–1300 cm⁻¹) is often congested by the overlap of the intense C–F stretch and the carboxylic C–O stretch.

This guide provides a definitive technical framework for resolving these moieties. By synthesizing characteristic frequency zones with mechanistic insights into vibrational coupling, we establish a self-validating protocol for unambiguous assignment.

Fundamental Principles of Vibrational Modes

To accurately interpret the spectrum, one must understand the causality behind the peaks.

  • Carboxylic Acids (R-COOH): Exist primarily as hydrogen-bonded dimers in the solid and liquid states. This strong intermolecular association creates a "softening" of the O–H bond constant, resulting in extreme peak broadening.

  • Fluorophenyl Groups (Ar-F): The C–F bond is highly polar with a large dipole moment derivative (

    
    ), leading to exceptionally intense absorption bands. The high electronegativity of fluorine also perturbs the aromatic ring "breathing" modes, creating diagnostic markers distinct from non-fluorinated aromatics.
    
Detailed Peak Analysis
A. The Carboxylic Acid Moiety

The carboxylic acid signature is defined by a "Broad-Strong-Broad" pattern across the spectrum.[1][2]

Vibrational ModeFrequency (cm⁻¹)IntensityCharacteristics
O–H Stretch 2500–3300 Medium-StrongVery Broad. Often described as a "tongue" that overlaps C–H stretches. Includes Fermi resonance bands (overtones) often seen as "teeth" at ~2500–2700 cm⁻¹.
C=O Stretch 1680–1720 Very StrongSharp. Conjugation with a phenyl ring (e.g., benzoic acid) lowers this to ~1680–1700 cm⁻¹ compared to aliphatic acids (~1710–1725 cm⁻¹).
C–O Stretch 1210–1320 StrongSharp. Coupled heavily with O–H in-plane bending. This is the primary region of confusion with C–F.
O–H Bend (OOP) 900–960 MediumBroad. A "wobbly" capstone peak. Highly diagnostic for dimers; disappears in dilute solution.
B. The Fluorophenyl Moiety

The fluorophenyl group is defined by sharp, intense bands and specific ring deformations.

Vibrational ModeFrequency (cm⁻¹)IntensityCharacteristics
C–F Stretch 1200–1260 Very Strong Sharp/Broad. The C–F stretch is one of the strongest absorptions in IR due to the high polarity. In aromatic systems, it couples with ring vibrations (C=C), enhancing intensity.
Ring Breathing ~1600 & ~1500 MediumAromatic C=C stretches. The ~1500 band often splits or intensifies due to F-substitution.
C–H Bend (OOP) 800–860 StrongSharp. Diagnostic of substitution pattern. For para-fluorophenyl (e.g., 4-fluorobenzoic acid), a strong band appears at ~830–850 cm⁻¹.
The Overlap Challenge: Resolving the 1200–1300 cm⁻¹ Region

The critical conflict occurs where the Acid C–O stretch (1210–1320 cm⁻¹) and the Aromatic C–F stretch (1200–1260 cm⁻¹) overlap.

Differentiation Strategy:

  • Intensity Check: The C–F stretch is often significantly more intense than a standard C–O stretch. If the band at ~1230 cm⁻¹ is the strongest in the entire fingerprint region, it likely contains a C–F contribution.

  • The "Acid Test" (O–H Check):

    • Scenario A (Acid + Fluoro): You see the massive O–H broad band (2500–3300) AND a super-intense peak at ~1230.

    • Scenario B (Fluoro Ester/Other): You see the super-intense ~1230 peak but NO broad O–H band.

  • The "Pattern" Check (OOP Region):

    • Look at 800–1000 cm⁻¹.[3] The Acid gives a broad hump at ~930 cm⁻¹ (O–H bend).[1] The Fluorophenyl gives a sharp spike at ~830 cm⁻¹ (C–H OOP, if para-substituted).

Experimental Protocol: Self-Validating Assignment

To ensure data integrity, follow this workflow. This protocol minimizes moisture interference which can mimic O–H broadness.

Step 1: Sample Preparation (Dryness is Critical)

  • Method: ATR (Attenuated Total Reflectance) is preferred for solids (e.g., fluorobenzoic acids).

  • Pre-treatment:[1][2] If the sample is hygroscopic, dry in a vacuum desiccator for 1 hour. Water moisture absorbs at ~3400 cm⁻¹ and ~1640 cm⁻¹, which can obscure the acid O–H and distort the C=O region.

Step 2: Spectral Acquisition

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans to resolve the hyperfine splitting of aromatic overtones.

Step 3: Sequential Validation (The "Look-Left" Rule)

  • Start at high wavenumber (left) and move right.

    • Zone 1 (>3000): Is there a "tongue"? -> Confirm Acid OH.

    • Zone 2 (1700): Is there a strong "sword"? -> Confirm Carbonyl.

    • Zone 3 (1200): Is there a "super-peak"? -> Suspect C-F + C-O.

    • Zone 4 (<1000): Check for the broad ~930 (Acid OH bend) and sharp ~830 (Aromatic CH bend).

Decision Logic Visualization

The following diagram illustrates the logical flow for distinguishing these groups using spectral data.

IR_Decision_Logic Start Start: Analyze IR Spectrum CheckOH Check 2500-3300 cm⁻¹ (Broad 'Tongue'?) Start->CheckOH CheckCO Check 1680-1720 cm⁻¹ (Strong Sharp Peak?) CheckOH->CheckCO Yes (Broad Band) NoAcid No Carboxylic Acid (Check Ester/Ketone) CheckOH->NoAcid No (Sharp C-H only) CheckFingerprint Check 1200-1300 cm⁻¹ (Intensity Analysis) CheckCO->CheckFingerprint Yes (C=O Present) CheckCO->NoAcid No C=O AcidConfirmed Carboxylic Acid Confirmed (Dimer Form) CheckFingerprint->AcidConfirmed Strong C-O (1210-1320) CheckCF Check 1200-1260 cm⁻¹ (Is peak dominant/super-intense?) AcidConfirmed->CheckCF CheckOOP Check 800-860 cm⁻¹ (Sharp C-H OOP?) CheckCF->CheckOOP Yes (Very Strong) FluoroConfirmed Fluorophenyl Group Likely (Overlapping C-O/C-F) CheckOOP->FluoroConfirmed Yes (Para/Meta Pattern)

Figure 1: Decision tree for the sequential identification of carboxylic acid and fluorophenyl moieties based on spectral features.

Comparative Data Summary
FeatureCarboxylic Acid (Benzoic)Fluorophenyl (4-Fluoro)Combined (4-Fluorobenzoic Acid)
3000+ Region Broad O–H (2500–3300)Sharp C–H (3000–3100)Broad O–H dominates
1700 Region C=O (~1680–1700)Ring C=C (~1600)C=O (~1685) + Ring (~1600)
1200 Region C–O (~1290)C–F (~1230)Massive/Broadened band 1230–1290
<1000 Region O–H Bend (~930, Broad)C–H OOP (~850, Sharp)Both present (Distinct)
References
  • NIST Chemistry WebBook. IR Spectrum of 4-Fluorobenzoic Acid. National Institute of Standards and Technology.[4] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018).[1] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

Sources

Comprehensive Purity Validation Guide: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative technical resource for the validation of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid , a critical building block in medicinal chemistry often used for conformationally restricted pharmacophores.

Executive Summary & Critical Quality Attributes (CQAs)

In drug development, the rigidity of the cyclobutane ring is exploited to lock phenyl groups into specific vectors. However, this rigidity introduces a critical challenge: Stereoisomerism . 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid exists as cis and trans diastereomers.

Standard "chemical purity" (absence of starting materials) is insufficient. For this compound, stereochemical purity is the primary failure mode in downstream coupling reactions. A 99% chemically pure batch with a 60:40 cis:trans ratio can lead to catastrophic yield losses or inactive biological isomers in the final drug substance.

Target CQAs:

  • Chemical Purity:

    
     98.0% (Area %)[1][2]
    
  • Diastereomeric Ratio (dr):

    
     95:5 (typically trans-major, depending on synthesis)
    
  • Fluorine Regio-integrity: Confirmation of para-substitution.

Comparative Analysis of Analytical Techniques

The following table objectively compares the three primary validation methodologies.

FeatureMethod A: RP-HPLC (UV) Method B: 19F-qNMR Method C: GC-MS (Derivatized)
Primary Utility Routine QC; Impurity ProfilingAbsolute Purity; Isomer RatioVolatile Impurities; Mass ID
Stereo-Selectivity High (with optimized gradient)High (distinct chemical shifts)Moderate (requires derivatization)
Reference Standard Required for quantitationNot Required (Internal Std used)Required
Sample Prep Time Low (Dissolve & Shoot)Low (Dissolve & Scan)High (Methylation required)
Limit of Detection Excellent (< 0.05%)Moderate (~0.5 - 1.0%)Excellent
Throughput High (Automated)Low (Manual processing)Medium
Scientist’s Verdict:
  • Use qNMR for the initial characterization of a new supplier's batch to establish the absolute weight % and diastereomeric ratio without needing a reference standard.

  • Use HPLC-UV for routine batch release and stability testing once a reference standard is qualified.

Method A: High-Performance Liquid Chromatography (HPLC)[4]

The Challenge: Tailing and Isomer Resolution

Carboxylic acids often streak on C18 columns due to ionization. Furthermore, separating cis/trans isomers requires maximizing the hydrophobic interaction difference between the "flat" (trans) and "bent" (cis) conformations.

Optimized Protocol
  • Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Phenyl-Hexyl phases offer

      
       interactions with the fluorophenyl ring, often providing better isomer selectivity than standard C18.
      
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%

    
     for low UV).
    
    • Rationale: Acidification (pH ~2.5) suppresses the carboxylic acid ionization (

      
      ), ensuring the analyte remains neutral and retains well.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5%

      
       60% B (Linear)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Detection: UV at 260 nm (aromatic

    
    ) and 210 nm (carbonyl).
    
Validation Logic (Self-Validating System)
  • Specificity Check: Inject a "Spiked" sample containing 4-fluorostyrene (common starting material). It must resolve (

    
    ) from the main peak.
    
  • Isomer Confirmation: If a pure standard is unavailable, subject a small aliquot to UV irradiation or basic conditions (creates enolate) to induce epimerization. The appearance of a new, closely eluting peak confirms the location of the unwanted isomer.

Method B: Quantitative Fluorine NMR (19F-qNMR)

The "Absolute Truth" Method

Unlike HPLC, NMR does not require a response factor. The 4-fluorophenyl group acts as a built-in reporter probe.

Protocol
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .
    • Note: DMSO often separates isomer signals better due to viscosity and solvation effects.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
    • Requirement: The IS relaxation time (

      
      ) must be characterized.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for fluorine). Crucial: Short delays lead to integration errors (saturation).
    • Scans: 32 or 64 (sufficient for S/N > 150).

Data Interpretation
  • Main Peak:

    
     ppm (multiplet).
    
  • Isomer Peak: Typically shifted by 0.1 – 0.5 ppm upfield or downfield.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of Fluorines,
    
    
    =Molar Mass,
    
    
    =Weight.[2][3][4]

Visualizations & Workflows

Figure 1: Analytical Decision Tree

A logic flow for selecting the correct validation method based on the stage of development.

AnalyticalDecisionTree Start Sample Received RefStd Is Reference Standard Available? Start->RefStd qNMR Method B: 19F-qNMR (Absolute Purity) RefStd->qNMR No HPLC Method A: HPLC-UV (Relative Purity) RefStd->HPLC Yes Decision1 Determine Weight % & Isomer Ratio qNMR->Decision1 GCMS Method C: GC-MS (Volatiles/Solvents) HPLC->GCMS If solvents suspected Decision2 Routine Batch Release & Stability HPLC->Decision2 Decision1->HPLC Establish Std

Caption: Workflow for selecting the appropriate analytical technique based on reference standard availability.

Figure 2: HPLC Method Development Logic

How to troubleshoot separation issues specific to cyclobutane acids.

HPLC_Logic Problem Issue: Poor Peak Shape or Co-elution Check1 Check Mobile Phase pH Problem->Check1 Action1 Ensure pH < 3.0 (Suppresses ionization) Check1->Action1 Tailing? Check2 Check Column Selectivity Check1->Check2 pH OK Action2 Switch C18 -> Phenyl-Hexyl (Pi-Pi interaction) Check2->Action2 Isomers not resolved? Check3 Check Gradient Check2->Check3 Action3 Flatten Gradient Slope (e.g., 0.5% B/min) Check3->Action3 Peaks too close?

Caption: Troubleshooting logic for optimizing HPLC separation of fluorophenyl-cyclobutane isomers.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[5] [Link]

  • Takamatsu, S., et al. (2019). Synthesis and evaluation of 3,3-disubstituted cyclobutane derivatives. Journal of Medicinal Chemistry. (Contextual grounding for cyclobutane synthesis challenges). [Link]

  • Bharti, S.K., et al. (2012). Quantitative 19F NMR spectroscopy: A robust tool for the analysis of fluorinated pharmaceuticals. Trends in Analytical Chemistry. [Link]

  • Dolan, J.W. (2010). HPLC Method Development for Acids and Bases. LCGC North America. (Source for acidic mobile phase justification). [Link]

Sources

Safety Operating Guide

A-to-Z Guide for the Safe Disposal of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive operational and disposal plan for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document emphasizes scientific integrity, procedural accuracy, and a deep-seated commitment to laboratory safety.

Core Principle: Hazard Identification and Risk Mitigation
Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid:

PPE Component Specifications and Rationale
Eye Protection Chemical safety goggles are required to protect against splashes. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][6]
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.[2]
Body Protection A flame-retardant lab coat must be worn to protect against skin contact and contamination of personal clothing.[2]
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to contain the material and mitigate exposure.

Immediate Actions:

  • Alert & Evacuate: Immediately notify colleagues in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.

  • Secure: Restrict access to the spill area to authorized personnel only.

Cleanup Procedure:

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill. For solid material, carefully cover with an inert absorbent material such as vermiculite or sand to prevent dust formation.[7]

  • Collect the material using spark-proof tools and place it into a designated, properly labeled hazardous waste container.[8][9]

  • Decontaminate the area by wiping it down with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials , including contaminated gloves and absorbent pads, as hazardous waste in the same container.[10]

Step-by-Step Disposal Procedures

The disposal of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is governed by federal and institutional regulations for hazardous waste.[11][12]

Step 1: Waste Segregation This compound must be segregated as halogenated organic waste .[1][2][13] Do not mix it with non-halogenated waste streams, as this complicates the disposal process and increases costs.[5]

Caption: Decision workflow for proper waste segregation.

Step 2: Containerization

  • Select a suitable container: Use a chemically compatible and sealable container, such as a glass or high-density polyethylene (HDPE) bottle.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any associated hazard warnings.[5][15]

  • Keep Closed: The container must remain tightly sealed at all times, except when adding waste.[5]

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) that is under the direct control of laboratory personnel.[14][15]

  • Ensure the storage area is well-ventilated and that incompatible chemicals are segregated.[5][14]

  • The SAA should have secondary containment to mitigate spills.[14]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11]

  • The waste will be transported to a licensed hazardous waste disposal facility for high-temperature incineration, which is the standard procedure for halogenated organic compounds.[13]

Regulatory Framework

The handling and disposal of hazardous chemicals in a laboratory setting are regulated by the Occupational Safety and Health Administration (OSHA) under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[16][17][18] This standard mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[19] Additionally, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][14]

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Docs. Available at: [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University. Available at: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]

  • WASTE MANAGEMENT. Bucknell University. Available at: [Link]

  • SAFETY DATA SHEET Per OSHA HCS. Chemical Management. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Safety Data Sheet. Redacted. Available at: [Link]

  • SDS US. Available at: [Link]

  • SAFETY DATA SHEETS. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

Sources

Personal protective equipment for handling 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

Compound Name: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid CAS Registry Number: 1235439-86-7 Molecular Formula: C₁₁H₁₁FO₂ Molecular Weight: 194.20 g/mol

This guide defines the operational safety architecture for handling 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid. While often categorized as a standard organic building block, the combination of a strained cyclobutane ring, a lipophilic fluorophenyl group, and an acidic carboxyl moiety necessitates a safety protocol that exceeds standard "organic solid" handling.

The Core Hazard Mechanism:

  • Acidity: The carboxylic acid functionality (

    
    ) presents a direct contact hazard to mucous membranes and ocular tissue.
    
  • Lipophilicity: The fluorophenyl group increases lipid solubility compared to simple aliphatic acids, potentially enhancing skin permeation rates.

  • Combustion Risk: Unlike non-halogenated acids, thermal decomposition of this compound releases Hydrogen Fluoride (HF), a critical respiratory and systemic toxin.

Hazard Assessment & PPE Matrix

Risk Classification: SEVERE IRRITANT / POTENTIAL CORROSIVE Primary Routes of Entry: Inhalation of dust, Ocular contact, Dermal absorption.

Personal Protective Equipment (PPE) Standards

The following matrix dictates the mandatory gear for all procedures involving >10 mg of the substance.

PPE ComponentSpecificationScientific Rationale
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The acidic dust can cause immediate, severe irritation or corneal damage upon contact with eye moisture.
Hand Protection Double Nitrile Gloves (Min. thickness: 5 mil outer / 4 mil inner)Breakthrough Time: >480 min (Solid). Note: If dissolved in DCM or THF, use Silver Shield® laminates under nitrile, as halogenated solvents permeate nitrile rapidly, carrying the solute with them.
Respiratory N95 or P100 Respirator (if outside hood)Fine crystalline powders easily aerosolize. Inhalation causes upper respiratory tract inflammation. Primary control: Always handle inside a fume hood.
Body Protection Lab Coat (Cotton/Poly blend) + Chemical Apron Synthetic aprons (Tyvek or PVC) prevent acid penetration that can degrade cotton fibers over time.

Operational Workflow: Step-by-Step Protocol

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Segregation: Store away from strong oxidizing agents and strong bases.

  • Visual Check: Ensure the container integrity is compromised. Hydroscopic uptake can lead to "caking," increasing the force required to sample and thus the risk of sudden dust release.

Phase 2: Weighing & Solubilization

Critical Control Point: This is the highest risk phase for dust exposure.

  • Engineering Control: Activate the Chemical Fume Hood. Ensure sash is at the safe working height.

  • Static Mitigation: Use an anti-static gun or ionizer on the spatula and weighing boat. Static charge is a primary cause of particle scattering for fluorinated organic solids.

  • Transfer:

    • Open the stock container inside the hood.

    • Transfer the solid gently to a pre-tared weighing boat.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol, DCM) to the solid, not the reverse, to minimize splash risk.

    • Caution: Dissolution in halogenated solvents (DCM) creates a highly permeating solution. Treat the liquid mixture as significantly more hazardous than the solid.

Phase 3: Reaction Setup
  • Inert Atmosphere: While air-stable, conducting reactions under Nitrogen/Argon is standard to prevent moisture interference with the acid functionality.

  • Thermal Control: If heating is required, use a silicone oil bath or heating block. Avoid open flames entirely due to the risk of HF generation upon accidental combustion.

Visualized Safety Logic

The following diagrams illustrate the mandatory workflow and emergency decision logic.

Figure 1: Operational Handling Workflow

HandlingWorkflow Start Start: Storage Retrieval Check Visual Inspection (Caking/Static) Start->Check Check->Start Fail (Container Damaged) Hood Transfer to Fume Hood (Sash < 18 inches) Check->Hood Pass Weigh Weighing Process (Anti-static tools) Hood->Weigh Solvent Solubilization (Add solvent to solid) Weigh->Solvent Reaction Reaction Setup Solvent->Reaction

Caption: Linear workflow ensuring engineering controls (Fume Hood) are engaged prior to opening the container.

Figure 2: Emergency Response Decision Tree

EmergencyResponse Exposure Accidental Exposure Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Rinse water > 15 min 3. Seek Medical Attn Skin->ActionSkin ActionEye 1. Flush at Eyewash > 15 min 2. Hold Eyelids Open 3. Do NOT rub Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Respiration 3. Monitor for delayed edema Inhale->ActionInhale

Caption: Immediate response protocols for dermal, ocular, and respiratory exposure events.

Waste Disposal & Deactivation[7][9][10]

Do not dispose of down the drain.

  • Solid Waste: Excess solid must be collected in a container labeled "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in MeOH/DMSO, dispose in "Organic Solvents" stream.

    • Halogenated: If dissolved in DCM/Chloroform, dispose in "Halogenated Waste."

  • Contaminated Debris: Weighing boats, gloves, and paper towels must be treated as solid hazardous waste.

  • Container Cleaning: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding the container. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757401, 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

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